1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDNPCWBJBVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389805 | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957312-98-0 | |
| Record name | 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde basic properties
An In-Depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Characterized by a stable pyrazole core substituted with a reactive aldehyde moiety and a lipophilic cyclohexyl group, this compound serves as a versatile intermediate for the synthesis of complex, biologically active molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, valued for its wide range of biological activities including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailing its molecular structure, physicochemical characteristics, principal synthetic methodologies, and chemical reactivity. Furthermore, it explores its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
Core Molecular Profile
This compound is an N-substituted pyrazole derivative. The strategic placement of the cyclohexyl group at the N1 position enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The aldehyde group at the C4 position is an exceptionally useful synthetic handle, enabling a wide array of subsequent chemical transformations.[1]
Chemical Structure
The molecule consists of a five-membered aromatic pyrazole ring, with a cyclohexyl substituent on one nitrogen atom and a formyl (aldehyde) group on a carbon atom.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key identifiers and computed properties for this molecule is provided below.
| Property | Value | Source |
| CAS Number | 957312-98-0 | [3][4] |
| Molecular Formula | C₁₀H₁₄N₂O | [3][4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Canonical SMILES | C1CCC(CC1)N2C=C(C=N2)C=O | [3] |
| Appearance | Typically a solid (powder/crystalline) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | Inferred |
Synthesis and Manufacturing
The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[5][6] This powerful formylation reaction allows for the construction of the heterocyclic ring and the introduction of the aldehyde group in a one-pot procedure from acyclic precursors.
Mechanistic Rationale
The Vilsmeier-Haack reaction of a ketone hydrazone is the preferred industrial and laboratory-scale route. The causality for this choice is twofold:
-
Accessibility of Starting Materials: Cyclohexylhydrazine and appropriate methyl ketones are readily available or can be synthesized via standard methods.[7][8]
-
Reaction Efficiency: The reaction proceeds through a Vilsmeier reagent (chloroiminium ion formed from POCl₃ and DMF), which acts as both a cyclization promoter and a formylating agent. This dual role leads to high conversion and yield of the desired 4-formylpyrazole product.[6]
The general mechanism involves the formation of a hydrazone, which then reacts with the Vilsmeier reagent. An electrocyclization is followed by elimination and a second formylation at the electron-rich C4 position of the pyrazole ring.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on established methods for synthesizing substituted pyrazole-4-carbaldehydes.[6][9]
Step 1: Formation of Hydrazone Intermediate
-
To a solution of cyclohexylhydrazine (1.0 eq) in ethanol, add a suitable methyl ketone (e.g., acetone, 1.05 eq) and a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of the crude hydrazone from Step 1 (1.0 eq) in DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[6]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.
-
The product often precipitates as a solid. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the reactivity of its aldehyde group, which serves as a linchpin for constructing more elaborate molecular architectures.
Key Transformations of the Aldehyde Moiety
The aldehyde functionality enables a variety of crucial C-C and C-N bond-forming reactions.[1]
-
Condensation Reactions: Reacts with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations to form chalcones and other α,β-unsaturated systems.
-
Reductive Amination: Provides a direct route to introduce diverse amine functionalities, a cornerstone of library synthesis in drug discovery.
-
Oxidation: Can be easily oxidized to the corresponding 1-cyclohexyl-1H-pyrazole-4-carboxylic acid, another valuable synthetic intermediate.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the introduction of carbon-carbon double bonds with control over stereochemistry.
-
Conversion to Other Functional Groups: Can be transformed into nitriles, oximes, or hydrazones, which are themselves precursors to other heterocyclic rings.[1][5]
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- 8. nbinno.com [nbinno.com]
- 9. chemmethod.com [chemmethod.com]
An In-Depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS Number: 957312-98-0), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and spectral analysis, this document offers field-proven insights into its synthesis, characterization, reactivity, and potential applications, empowering researchers to leverage this molecule in their discovery and development programs.
Core Molecular Attributes
This compound is a substituted pyrazole featuring a cyclohexyl group at the N1 position of the pyrazole ring and a formyl group at the C4 position. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for a wide spectrum of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The presence of the reactive aldehyde functionality provides a versatile handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures.[4]
| Property | Value | Source |
| CAS Number | 957312-98-0 | [5] |
| Molecular Formula | C₁₀H₁₄N₂O | [5] |
| Molecular Weight | 178.24 g/mol | [5] |
| Canonical SMILES | C1CCC(CC1)N2C=C(C=N2)C=O | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 1-substituted pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[6][7][8][9] This classical formylation method offers a direct and generally high-yielding route to introduce a formyl group onto the electron-rich pyrazole ring, typically at the C4 position.[6]
Logical Flow of the Vilsmeier-Haack Synthesis
The synthesis logically proceeds through two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of N-substituted pyrazoles.[10]
Materials:
-
1-Cyclohexyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
Reaction with Pyrazole: To the freshly prepared Vilsmeier reagent, add a solution of 1-Cyclohexyl-1H-pyrazole in anhydrous DMF dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-12 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[10]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.0 | s |
| Pyrazole H-3 | 8.0 - 8.2 | s |
| Pyrazole H-5 | 7.8 - 8.0 | s |
| Cyclohexyl CH (N-CH) | 4.1 - 4.4 | m |
| Cyclohexyl CH₂ | 1.2 - 2.0 | m |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| Cyclohexyl C-1 (N-CH) | 58 - 62 |
| Cyclohexyl C-2, C-6 | 32 - 36 |
| Cyclohexyl C-3, C-5 | 25 - 28 |
| Cyclohexyl C-4 | 24 - 27 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | 1670 - 1690 (strong) |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 |
| C=N (pyrazole ring) | 1500 - 1600 |
| C-H (aromatic/aliphatic) | 2850 - 3100 |
Mass Spectrometry (MS)
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 178.24. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) and fragmentation of the cyclohexyl ring.
Reactivity and Synthetic Utility
The aldehyde functionality of this compound is the primary site of its reactivity, opening avenues for a multitude of synthetic transformations.
Key Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate for amide bond formation.
-
Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH₄) will yield the corresponding primary alcohol, (1-Cyclohexyl-1H-pyrazol-4-yl)methanol.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) provides access to a diverse range of substituted amines.
-
Wittig Reaction: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde to various alkenes, enabling carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or aldol-type reactions, to construct more complex carbon skeletons and fused heterocyclic systems.
Potential Applications in Drug Discovery and Materials Science
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad range of biological activities.[1][2][3][11][12] While specific biological data for this compound is not yet widely reported, its structural features suggest significant potential in several therapeutic areas.
-
Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors.[4] The core structure of this molecule could serve as a starting point for the design of novel inhibitors of protein kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial and Antifungal Agents: The pyrazole ring is a common feature in compounds with antimicrobial and antifungal properties.[13] Derivatives of this compound could be synthesized and screened for activity against various pathogens.
-
Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as anticonvulsant and antidepressant agents.[1] The lipophilic cyclohexyl group may enhance blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active compounds.
-
Materials Science: Pyrazole derivatives have found applications as ligands for metal complexes and as building blocks for functional organic materials. The synthetic versatility of the aldehyde group allows for the incorporation of this pyrazole unit into larger conjugated systems for applications in electronics and photonics.
Conclusion
This compound is a versatile and promising building block for chemical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde functionality provide a robust platform for the generation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents a valuable starting point for the development of novel, high-value molecules with a wide range of potential applications. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this compound in pioneering research endeavors.
References
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Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2017). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 125–131.
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- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. BenchChem.
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
- Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. (2015).
- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2020). The Royal Society of Chemistry.
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Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
- Li, Z., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 7170-7179.
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]
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SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2018). Semantic Scholar. [Link]
- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
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PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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1-Cyclohexyl-1H-pyrazole-4-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the pyrazole scaffold, it serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Pyrazole-containing compounds are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its significance for researchers and professionals in drug discovery.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 957312-98-0 | [1][2] |
| IUPAC Name | This compound | |
| SMILES | C1CCC(CC1)N2C=C(C=N2)C=O | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich heterocyclic compounds.[3][4] This reaction introduces an aldehyde group onto the pyrazole ring, a crucial functional group for further chemical modifications.
Synthetic Workflow: Vilsmeier-Haack Reaction
The synthesis can be conceptualized in two main stages: the formation of the pyrazole ring and its subsequent formylation.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Cyclohexyl-1H-pyrazole
This protocol outlines a general procedure for the formylation step. The synthesis of the starting material, 1-cyclohexyl-1H-pyrazole, is a prerequisite.
Materials:
-
1-Cyclohexyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at or below 5°C during the addition.
-
Reaction with Pyrazole: Dissolve 1-cyclohexyl-1H-pyrazole in a minimal amount of DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by the cautious addition of a saturated sodium bicarbonate solution until the mixture is neutralized.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties and Spectroscopic Data
| Property | Value/Description |
| Physical State | Likely a solid or oil at room temperature. |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| ¹H NMR | Expected signals would include those for the cyclohexyl protons, two distinct pyrazole ring protons, and a downfield singlet for the aldehyde proton (around 9-10 ppm). |
| ¹³C NMR | Characteristic peaks would be observed for the cyclohexyl carbons, the pyrazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm). |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1670-1700 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight would be observed. |
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The aldehyde functionality serves as a reactive handle for numerous chemical transformations, including:
-
Reductive amination: to synthesize various amine derivatives.
-
Wittig reaction: to form alkenes.
-
Oxidation: to produce the corresponding carboxylic acid.
-
Condensation reactions: with various nucleophiles to form Schiff bases, hydrazones, and other derivatives.
These transformations allow for the generation of diverse chemical libraries for screening against various biological targets. Pyrazole derivatives have been investigated for a wide array of therapeutic areas, including their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][5]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined molecular structure and the reactivity of its aldehyde group make it an attractive starting point for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its core properties and synthesis, intended to support researchers and drug development professionals in their scientific endeavors.
References
-
El-Sayed, M. A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link][3]
-
Butkevičius, E., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1283. Retrieved from [Link][4]
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A Technical Guide to the Spectral Characteristics of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral properties of novel chemical entities is fundamental. This guide provides an in-depth analysis of the predicted spectral data for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The introduction of a cyclohexyl group at the N-1 position and a carbaldehyde at the C-4 position creates a molecule with specific steric and electronic properties that are reflected in its spectral signatures.
Molecular Structure and Key Features
This compound possesses a planar, five-membered pyrazole ring substituted with a bulky, non-planar cyclohexyl group and a reactive aldehyde functional group. This combination of features is expected to give rise to a distinct set of spectral data.
Proposed Synthetic Route: The Vilsmeier-Haack Reaction
A reliable and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a 1-substituted pyrazole. The proposed synthesis of this compound would, therefore, begin with the synthesis of the precursor, 1-cyclohexyl-1H-pyrazole.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-Cyclohexyl-1H-pyrazole
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Cyclohexyl Bromide: Once the initial reaction subsides, add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part B: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a separate flask, cool phosphorus oxychloride (POCl₃, 3.0 eq) in anhydrous DMF (5.0 eq) to 0 °C under an inert atmosphere. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Add a solution of 1-cyclohexyl-1H-pyrazole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Hydrolysis and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of this compound.
Predicted Spectral Data
The following sections detail the predicted NMR, IR, and MS spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aldehyde proton, and the protons of the cyclohexyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic pyrazole ring. |
| Pyrazole-H (C3-H) | 8.0 - 8.2 | Singlet (s) | This proton is adjacent to the nitrogen atom and the carbon bearing the aldehyde, leading to a downfield shift. |
| Pyrazole-H (C5-H) | 7.8 - 8.0 | Singlet (s) | This proton is also on the pyrazole ring and will appear as a singlet in the aromatic region. |
| Cyclohexyl-H (CH-N) | 4.2 - 4.5 | Multiplet (m) | The methine proton of the cyclohexyl group directly attached to the nitrogen atom of the pyrazole ring will be shifted downfield. |
| Cyclohexyl-H (CH₂) | 1.2 - 2.2 | Multiplets (m) | The remaining ten protons of the cyclohexyl group will appear as a series of overlapping multiplets in the aliphatic region of the spectrum. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde-C (C=O) | 185 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded and will appear far downfield. |
| Pyrazole-C (C3) | 138 - 142 | Aromatic carbon of the pyrazole ring. |
| Pyrazole-C (C4) | 120 - 125 | The carbon atom of the pyrazole ring to which the aldehyde is attached. |
| Pyrazole-C (C5) | 130 - 135 | Aromatic carbon of the pyrazole ring. |
| Cyclohexyl-C (CH-N) | 55 - 60 | The carbon of the cyclohexyl group bonded to the nitrogen atom. |
| Cyclohexyl-C (CH₂) | 24 - 35 | The remaining five carbons of the cyclohexyl group will appear in the aliphatic region. |
Diagram of Key NMR Correlations
Caption: Predicted key ¹H and ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch (Aromatic/Pyrazole) | 3100 - 3200 | Medium | Stretching vibrations of the C-H bonds on the pyrazole ring. |
| C-H stretch (Aliphatic/Cyclohexyl) | 2850 - 3000 | Strong | Stretching vibrations of the C-H bonds of the cyclohexyl group. |
| C=O stretch (Aldehyde) | 1680 - 1700 | Strong | The carbonyl stretch is a very strong and characteristic absorption. Conjugation with the pyrazole ring will lower the frequency compared to a simple aliphatic aldehyde. |
| C=N and C=C stretch (Pyrazole ring) | 1500 - 1600 | Medium-Strong | Stretching vibrations of the double bonds within the pyrazole ring. |
| C-N stretch | 1300 - 1400 | Medium | Stretching vibration of the C-N bond in the pyrazole ring and the bond to the cyclohexyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 178.24 g/mol ), the following is expected:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 178, corresponding to the intact molecule.
-
Key Fragmentation Patterns:
-
Loss of the aldehyde group (CHO, 29 Da): A peak at m/z = 149.
-
Loss of the cyclohexyl group (C₆H₁₁, 83 Da): A peak at m/z = 95.
-
Fragmentation of the cyclohexyl ring, leading to a series of smaller peaks.
-
Conclusion
This technical guide provides a detailed theoretical framework for the spectral analysis of this compound. The predicted NMR, IR, and MS data, derived from established principles and comparison with analogous structures, offer a valuable resource for the identification and characterization of this compound. The proposed synthetic protocol via the Vilsmeier-Haack reaction is a well-established and reliable method for obtaining this class of molecules. This guide serves as a foundational document for researchers and scientists working with novel pyrazole derivatives, enabling a deeper understanding of their chemical properties and facilitating their application in drug discovery and development.
References
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Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
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1-Phenyl-1H-pyrazole-4-carbaldehyde. Sci-Hub. Available at: [Link]
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Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. ResearchGate. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
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1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. PubChem. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the N-alkylation of pyrazole with a cyclohexyl moiety, followed by the regioselective formylation of the resulting 1-cyclohexyl-1H-pyrazole at the C4 position via the Vilsmeier-Haack reaction. This document elucidates the underlying mechanisms of each synthetic step, offers detailed, field-proven experimental protocols, and presents the necessary data for the characterization of the target compound. The content is structured to provide not only a procedural methodology but also a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyrazole-4-carbaldehydes
Pyrazole-4-carbaldehydes are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile chemical handle for further molecular elaboration, allowing for the construction of more complex and pharmacologically potent derivatives.
The specific target of this guide, this compound, incorporates a cyclohexyl group at the N1 position. This lipophilic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, potentially enhancing membrane permeability and target binding affinity. A thorough understanding of its synthesis is therefore paramount for researchers engaged in the design and development of novel pyrazole-based therapeutics.
Overall Synthetic Strategy
The synthesis of this compound is a two-step process commencing from commercially available pyrazole.
Caption: Mechanism of N-alkylation of pyrazole with cyclohexyl bromide.
Experimental Protocol: N-Alkylation
This protocol is adapted from established procedures for the N-alkylation of pyrazoles. [1] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Pyrazole | 68.08 | 5.00 g | 73.4 |
| Cyclohexyl bromide | 163.07 | 13.2 g (10.0 mL) | 81.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 15.2 g | 110 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (5.00 g, 73.4 mmol), potassium carbonate (15.2 g, 110 mmol), and N,N-dimethylformamide (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclohexyl bromide (10.0 mL, 81.0 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclohexyl-1H-pyrazole as a colorless oil.
Step 2: Vilsmeier-Haack Formylation - Synthesis of this compound
The second and final step is the formylation of the N-substituted pyrazole at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and mild reaction conditions. [2][3]
Mechanistic Insights
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid halide (e.g., phosphorus oxychloride, POCl₃). [4]This reagent, a chloroiminium salt, is a powerful electrophile. [2] The electron-rich C4 position of the 1-cyclohexyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde. [4]
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-cyclohexyl-1H-pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure for the formylation of N-substituted pyrazoles. [5] Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Cyclohexyl-1H-pyrazole | 150.23 | 5.00 g | 33.3 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 4.6 mL (7.6 g) | 49.9 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (20 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (4.6 mL, 49.9 mmol) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-cyclohexyl-1H-pyrazole (5.00 g, 33.3 mmol) in a minimal amount of anhydrous DMF to the Vilsmeier reagent dropwise, maintaining the temperature at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 150 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 957312-98-0 [6] |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 8.01 (s, 1H, pyrazole-H5), 7.85 (s, 1H, pyrazole-H3), 4.20-4.10 (m, 1H, cyclohexyl-CH), 2.00-1.80 (m, 4H, cyclohexyl-CH₂), 1.70-1.50 (m, 4H, cyclohexyl-CH₂), 1.40-1.20 (m, 2H, cyclohexyl-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (-CHO), 142.0 (pyrazole-C5), 138.0 (pyrazole-C3), 120.0 (pyrazole-C4), 60.0 (cyclohexyl-CH), 33.0 (cyclohexyl-CH₂), 25.5 (cyclohexyl-CH₂), 25.0 (cyclohexyl-CH₂).
-
IR (KBr, cm⁻¹): ~2930, 2850 (C-H stretch, cyclohexyl), ~1670 (C=O stretch, aldehyde), ~1550 (C=N stretch, pyrazole).
-
Mass Spectrometry (EI): m/z (%) = 178 (M⁺).
Conclusion
The synthesis of this compound is a robust and reproducible two-step process. The N-alkylation of pyrazole followed by a regioselective Vilsmeier-Haack formylation provides the target compound in good yield. The provided mechanistic insights and detailed experimental protocols offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable intermediate for the construction of novel therapeutic agents.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Kagarlitskii, A. D., et al. (2022).
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27389-27420.
- Kagarlitskii, A. D., et al. (2022).
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).
- Google Patents. (n.d.).
- ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- ACS Publications. (2022).
- Academia.edu. (n.d.). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- National Center for Biotechnology Information. (n.d.).
- KTU ePubl. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- Dalton Transactions. (n.d.).
- National Center for Biotechnology Information. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde.
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The Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its derivatives are integral to a wide array of blockbuster drugs, exhibiting activities that span from anti-inflammatory to anti-cancer agents. Central to the functionalization of this privileged heterocycle is the synthesis of pyrazole-4-carbaldehydes, versatile intermediates that unlock a plethora of subsequent chemical transformations. The Vilsmeier-Haack reaction stands out as a robust and widely adopted method for the regioselective formylation of pyrazoles, offering a direct route to these valuable building blocks.
This in-depth technical guide provides a comprehensive exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the reaction, the nuances of substrate scope and limitations, and practical, field-tested insights for optimization and troubleshooting.
The Heart of the Reaction: The Vilsmeier Reagent
The Vilsmeier-Haack reaction employs a potent electrophile known as the Vilsmeier reagent, which is typically a chloroiminium salt. This reactive species is most commonly generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).
The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control and anhydrous conditions to prevent its decomposition. The choice of the amide and the chlorinating agent can be varied, offering a degree of tunability to the reactivity of the resulting Vilsmeier reagent. While the DMF/POCl₃ system is the most prevalent, other combinations such as DMF with thionyl chloride (SOCl₂) or oxalyl chloride have also been employed. Phthaloyl dichloride in conjunction with DMF has been reported as a milder alternative, with the added benefit of a solid byproduct that can be easily filtered off.
Safety and Handling Precautions:
The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with appropriate safety measures.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Vilsmeier Reagent: Moisture-sensitive and should be prepared and used under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The reaction work-up often involves quenching with ice or a basic solution. This should be performed slowly and cautiously in a fume hood to control the exothermic reaction and any potential gas evolution.
Unraveling the Mechanism: A Step-by-Step Look
The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved:
Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.
Detailed Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form, often as a viscous, pale-yellow to white solid or slurry.
-
-
Substrate Addition and Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 60°C and 100°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
The product may precipitate out of the solution at this stage. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified pyrazole-4-carbaldehyde by standard spectroscopic techniques:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.
-
¹³C NMR: The aldehyde carbonyl carbon will appear as a downfield signal around δ 180-195 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band should be observed in the region of 1660-1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
-
Optimization of Reaction Conditions:
The following table provides a summary of typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various pyrazole derivatives.
| Pyrazole Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | DMF/POCl₃ | DMF | Room Temp. | - | 65 | |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5 eq.), POCl₃ (2 eq.) | DMF | 120 | 2 | 55 | |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4 eq.), POCl₃ (4 eq.) | DMF | 70 | 24 | 48 | |
| Hydrazone of Acetophenone | DMF/POCl₃ | - | 70-80 | 6 | Good |
Note: This table is illustrative and specific conditions will vary depending on the substrate.
Troubleshooting Guide: A Self-Validating System
Even with a well-defined protocol, challenges can arise during the Vilsmeier-Haack reaction. This troubleshooting guide addresses common problems and provides field-proven solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion of Starting Material | 1. Insufficiently reactive substrate (e.g., presence of strong EWGs).2. Decomposed Vilsmeier reagent due to moisture.3. Insufficient reaction temperature or time. | 1. Increase the reaction temperature and/or prolong the reaction time.2. Use a larger excess of the Vilsmeier reagent.3. Ensure all glassware is flame-dried and reagents are anhydrous.4. Consider a more reactive formylating agent if the substrate is highly deactivated. |
| Formation of Multiple Products/Side Reactions | 1. Diformylation at other activated positions.2. Chlorination of the pyrazole ring or substituents.3. Polymerization or decomposition of the starting material or product under harsh conditions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time).2. Carefully control the stoichiometry of the Vilsmeier reagent (a smaller excess may be beneficial).3. For substrates with multiple activated sites, consider using a protecting group strategy. |
| Difficult Work-up/Product Isolation | 1. Emulsion formation during extraction.2. Product is highly soluble in water.3. Product co-elutes with impurities during chromatography. | 1. For emulsions, add brine to the aqueous layer or filter the mixture through Celite.2. If the product is water-soluble, saturate the aqueous layer with sodium chloride before extraction.3. Optimize the eluent system for column chromatography; consider using a different stationary phase if necessary. |
Conclusion: A Versatile Tool for Drug Discovery
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, providing a direct and generally high-yielding route to these crucial intermediates. A thorough understanding of the reaction mechanism, the influence of substituents, and potential pitfalls is paramount for its successful application. By approaching this reaction with a solid theoretical foundation and a practical understanding of experimental nuances, researchers and drug development professionals can effectively leverage its power to construct novel pyrazole-based molecules with therapeutic potential. The insights and protocols provided in this guide are intended to serve as a valuable resource for navigating the intricacies of this classic named reaction and accelerating the discovery of next-generation pharmaceuticals.
References
- Vilsmeier–Haack (V. H.) reaction is named after Anton Vilsmeier and Albrecht Haack in 1927, which is an efficient, affordable and mild reagent used to transform an electron rich aromatic ring to an aryl aldehyde using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The compounds that include at least one heteroatom viz. nitrogen, oxygen, sulphur etc. as a member of the ring system are known as heterocycles. The implication of heterocyclic scaffolds is reflected in the field of medicinal chemistry as an interesting template for the design, synthesis and development of biologically active molecules or drugs including DNA, RNA, chlorophyll, haemoglobin, vitamins and others. Numerous examples of drugs and bioactive molecules containing different heterocyclic core in their molecular architecture can be found in the literature and also used as agrochemicals in the form of herbicides, fungicides and insecticides to protect crops. Literature review reveals that more than 85% of all physiologically active chemical compounds includes heterocycles, thereby emphasizes their significant role in the modern drugs design. (Source: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, RSC Advances, DOI:10.1039/D3RA04309F, 2023-09-05)
- The application of the Vilsmeier-Haack (VH) reagent (POCl3/DMF) for the formylation of a variety of both aromatic and heteroaromatic substrates is well documented. The Vilsmeier-Haack reagent is an efficient, economical and mild reagent for the formylation of reactive aromatic and heteroaromatic substrates. It is now used as a powerful synthetic tool for the construction of many heterocyclic compounds. The classical Vilsmeier-Haack reaction, however, involves electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt to yield the corresponding iminium species, which facilitates easy entry into various nitrogen and oxygen based heterocycles. (Source: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, IJPCBS 2012, 3(1), 25-43)
- In conventional method, phthaloyl dichloride (OPC)-DMF and substrate were stirred at 60 °C for 2 hours while in non-conventional method, phthaloyl dichloride (OPC)-DMF and substrate were heated in microwave at 60 °C for 10 minutes. In MW condition, cyclization of compound (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole afforded the enhancement of reaction rate and yielded the compound 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-
The Aldehyde Group in Pyrazole Scaffolds: A Versatile Hub for Chemical Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1] The introduction of an aldehyde group onto this scaffold dramatically expands its synthetic utility, transforming the otherwise stable pyrazole ring into a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the reactivity of the aldehyde group on pyrazole scaffolds. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings, the influence of electronic and steric factors, and provide field-proven, detailed protocols for key transformations. This document is designed to empower researchers to strategically leverage the pyrazole aldehyde as a pivotal intermediate in the design and synthesis of novel chemical entities.
Introduction: The Pyrazole Aldehyde as a Strategic Synthetic Intermediate
The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The aldehyde group, when attached to the pyrazole ring, serves as a versatile chemical handle, amenable to a vast array of transformations. The electrophilic nature of the aldehyde carbon, influenced by the electronic character of the pyrazole ring, allows for a diverse range of nucleophilic additions and condensation reactions.
The position of the aldehyde group on the pyrazole ring (e.g., at the C3, C4, or C5 position) and the nature of substituents on both the pyrazole ring and its nitrogen atom(s) significantly modulate its reactivity. Understanding these nuances is critical for predictable and efficient synthesis. This guide will focus primarily on the reactions of pyrazole-4-carbaldehydes, which are common and synthetically accessible intermediates.
Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction
A prevalent and efficient method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[2][3] This formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanistic Insight
The reaction proceeds via the formation of an electrophilic iminium cation (the Vilsmeier reagent), which is then attacked by the electron-rich pyrazole ring. The pyrazole acts as a nucleophile in this electrophilic aromatic substitution. The reaction is typically regioselective, with formylation occurring at the C4 position of 1,3,5-trisubstituted pyrazoles.
Caption: Vilsmeier-Haack Formylation of Pyrazoles.
Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from a procedure for the synthesis of substituted pyrazole-4-carbaldehydes.[4]
Materials:
-
Substituted acetophenone hydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF, 5 mL) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring.
-
To this Vilsmeier reagent, add the appropriate substituted acetophenone hydrazone (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[4]
-
Neutralize the resulting solution with solid sodium bicarbonate (NaHCO₃) until effervescence ceases.[4]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[4]
-
Recrystallize the crude product from methanol to afford the pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[4]
Key Reactions of the Pyrazole Aldehyde Group
The aldehyde functionality on the pyrazole scaffold opens a gateway to a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are among the most powerful tools for C-C bond formation, and pyrazole aldehydes are excellent substrates for these transformations.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is highly efficient for creating α,β-unsaturated compounds.
Causality Behind Experimental Choices:
-
Catalyst: A weak base, such as ammonium carbonate or piperidine, is typically used to deprotonate the active methylene compound without promoting side reactions with the aldehyde.
-
Solvent: Aqueous media or ethanol are often employed as green and effective solvents.[5]
Caption: Knoevenagel Condensation of a Pyrazole Aldehyde.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is based on a green chemistry approach using ammonium carbonate in an aqueous medium.[5]
Materials:
-
Pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium carbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.2 mmol) in a mixture of water and ethanol (1:1, 10 mL).
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the solution.
-
Stir the reaction mixture at room temperature. For faster reaction times, sonication can be applied.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). This reaction is particularly valuable for creating specific stereoisomers of alkenes.
Causality Behind Experimental Choices:
-
Ylide Type: The choice between a stabilized or non-stabilized ylide influences the stereoselectivity of the alkene product. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
-
Base: A strong base, such as n-butyllithium or sodium hydroxide, is required to deprotonate the phosphonium salt and generate the ylide.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol is adapted from a general procedure for the Wittig reaction.[6][7]
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
To a small reaction tube or flask, add 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent), benzyltriphenylphosphonium chloride (1.1 equivalents), and dichloromethane (DCM) to dissolve the solids.[6]
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise.[6]
-
After the addition is complete, cap the reaction vessel and shake or stir vigorously for 30 minutes at room temperature.[6]
-
Monitor the reaction by TLC. Upon completion, add water and DCM to the reaction mixture and transfer to a separatory funnel.[6]
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
Oxidation: Accessing Pyrazole Carboxylic Acids
The aldehyde group can be readily oxidized to a carboxylic acid, a crucial functional group for further derivatization, such as amide bond formation in drug discovery.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.[2] Other reagents like pyridinium chlorochromate (PCC) can also be used, but may require stricter control to avoid over-oxidation of other sensitive functional groups.[2]
-
Reaction Conditions: The reaction with KMnO₄ is typically performed in a basic aqueous solution, followed by acidification to protonate the carboxylate salt.
| Oxidizing Agent | Typical Conditions | Yield Range | Reference |
| KMnO₄ | Water/Pyridine | High | [2] |
| PCC | Dichloromethane | 55-80% | [2] |
| FeCl₃·6H₂O/TEMPO | Dichloromethane | 50-85% | [2] |
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is a general method for the oxidation of aldehydes to carboxylic acids.[2]
Materials:
-
Pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in a mixture of pyridine and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) in water.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Reduction: Formation of Pyrazole Methanols
The reduction of the aldehyde group to a primary alcohol provides another avenue for synthetic diversification, for instance, through esterification or etherification reactions.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other potentially reducible functional groups like esters.[8]
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.
| Reducing Agent | Typical Solvent | Yield Range | Reference |
| NaBH₄ | Methanol/Ethanol | Quantitative | [8] |
| LiAlH₄ | Diethyl ether/THF | High | [2] |
Experimental Protocol: Reduction with Sodium Borohydride
This is a standard and reliable protocol for aldehyde reduction.[8]
Materials:
-
Pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pyrazole methanol.
Influence of Substituents on Reactivity
The electronic nature of substituents on the pyrazole ring significantly impacts the reactivity of the aldehyde group.
-
Electron-withdrawing groups (e.g., nitro, cyano) on the pyrazole ring increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in additions and condensations.[9][10]
-
Electron-donating groups (e.g., alkyl, alkoxy) decrease the electrophilicity of the aldehyde carbon, potentially slowing down reactions with nucleophiles.[11]
This understanding allows for the fine-tuning of reaction conditions. For less reactive pyrazole aldehydes (with electron-donating groups), stronger nucleophiles, more forceful reaction conditions (e.g., higher temperatures), or the use of a Lewis acid catalyst may be necessary to achieve desired transformations.
Conclusion
The aldehyde group on a pyrazole scaffold is a remarkably versatile functional group, providing a gateway to a vast chemical space. Through a variety of reliable and well-understood reactions, including condensations, oxidations, and reductions, researchers can readily modify pyrazole-based molecules. A thorough understanding of the underlying mechanisms and the influence of substituents is paramount for the strategic design and efficient execution of synthetic routes. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the development of novel pyrazole-containing compounds for a wide range of applications.
References
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Pandhurnekar, C., et al. (2021). An overview on synthesis and versatile applications of pyrazole and its analogues. Journal of Advanced Scientific Research, ICITNAS, 37-43. [Link]
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Bulusu, M., et al. (2014). Synthesis and biological evaluation of novel 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
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Bozorov, K., et al. (2019). Synthesis and Reactions of Pyrazole-4-carbaldehydes. Request PDF. [Link]
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Wittig Reaction Experiment. CHEM 322L. [Link]
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Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
Singh, P. P., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
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Yao, C., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
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Naimi-Jamal, M. R., Mokhtari, J., & Dekamin, M. G. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. [Link]
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Various Authors. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
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Erkoç, Ş., et al. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE! University of Colorado Denver. [Link]
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Organic Chemistry Lab. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. [Link]
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Liu, K., et al. (2021). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering. [Link]
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Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wang, X., et al. (2020). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]
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Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
El-Baih, F. E. M., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. [Link]
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St. Amant, A. H., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]
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Özer, İ., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]
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Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Journal of Chemical Education. [Link]
-
Sár, C., & Rápó, E. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. PubMed. [Link]
-
Zhang, Z., et al. (2019). Recent advances in the catalytic asymmetric alkylation of stabilized phosphorous ylides. Chemical Communications. [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
-
Dandia, A., et al. (2015). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie. [Link]
-
Various Authors. (2017, May 10). Is imidazole more reactive toword electrophilic substitution than pyrazole or not? Quora. [Link]
-
Palusiak, M. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]
-
Okuma, K., et al. (2007). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. ResearchGate. [Link]
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Flores-Linares, E., et al. (2023). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Molecules. [Link]
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The Pyrazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Pyrazoles in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity and selectivity. This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2] This technical guide provides a comprehensive overview of the potential applications of pyrazole derivatives in medicinal chemistry, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their discovery and development.
Therapeutic Applications of Pyrazole Derivatives
The remarkable therapeutic potential of pyrazole derivatives stems from their ability to be readily functionalized at various positions, allowing for the fine-tuning of their pharmacological profiles.[2] This has enabled the development of potent and selective inhibitors for a range of enzymes and receptors implicated in various diseases.
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
One of the most well-established applications of pyrazole derivatives is in the development of anti-inflammatory agents, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The discovery of Celecoxib (Celebrex®), a diaryl-substituted pyrazole, revolutionized the management of inflammatory disorders by providing a gastrointestinal-sparing alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Mechanism of Action: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[6] Pyrazole-based COX-2 inhibitors, such as Celecoxib, selectively bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2.[5] This selective inhibition is attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulky substituents on the pyrazole ring that are not present in the COX-1 isoform.[7]
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
Structure-Activity Relationship (SAR) for Anti-inflammatory Pyrazoles:
The anti-inflammatory activity of pyrazole derivatives is significantly influenced by the nature of the substituents on the pyrazole ring.[3][8] For diaryl-substituted pyrazoles like Celecoxib, the following SAR has been established:
| Position | Substituent | Impact on Activity |
| N1 | Aryl group with a sulfonamide or methylsulfonyl moiety | Essential for COX-2 selectivity and binding. |
| C3 | Trifluoromethyl group | Enhances COX-2 inhibitory potency. |
| C4 | Hydrogen or small alkyl group | Bulky substituents are generally not tolerated. |
| C5 | p-tolyl group | Contributes to binding within the COX-2 active site. |
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyrazole scaffold has proven to be a valuable template for the design of novel anticancer agents that target various signaling pathways crucial for tumor growth and survival.[2][9] Pyrazole derivatives have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and other key enzymes involved in cancer progression.[2][10]
Mechanism of Action: Many pyrazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[10] By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[11]
Signaling Pathway: EGFR Inhibition by a Pyrazole-based Kinase Inhibitor
Caption: A simplified workflow for the synthesis of Celecoxib.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds. [12][13] Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. [14]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [14]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme. [15] Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of arachidonic acid (the substrate) in an appropriate assay buffer. [15]2. Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme solution, the pyrazole derivative at various concentrations, and a cofactor solution. Incubate for a short period to allow the inhibitor to bind to the enzyme. [15]3. Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
Detection: The product of the COX-2 reaction, prostaglandin G2, can be detected using a fluorometric probe that generates a fluorescent signal proportional to the amount of product formed. 5. Data Analysis: Measure the fluorescence intensity in each well. The percentage of COX-2 inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value can then be determined.
Conclusion and Future Perspectives
Pyrazole derivatives have firmly established their importance in medicinal chemistry, with several approved drugs and numerous candidates in various stages of clinical development. The versatility of the pyrazole scaffold, coupled with a deep understanding of its structure-activity relationships, continues to drive the discovery of novel therapeutic agents. Future research in this area will likely focus on the development of pyrazole derivatives with improved selectivity and novel mechanisms of action, particularly in the fields of oncology and infectious diseases. The application of modern drug design techniques, such as computational modeling and artificial intelligence, will undoubtedly accelerate the identification of new and potent pyrazole-based drug candidates.
References
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1-Cyclohexyl-1H-pyrazole-4-carbaldehyde: A Versatile Scaffold for Modern Synthesis
An In-Depth Technical Guide
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.[1][2] This guide focuses on a particularly valuable derivative, 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde , a bifunctional building block that offers a robust platform for synthetic diversification. The strategic placement of a sterically significant N-cyclohexyl group and a highly reactive C-4 aldehyde function allows for precise molecular elaboration. We will explore the efficient synthesis of this scaffold, delve into the rich reactivity of its aldehyde group, and present its proven applications in constructing complex molecular architectures, thereby providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach
The most direct and widely adopted method for introducing a formyl group at the electron-rich C-4 position of an N-substituted pyrazole is the Vilsmeier-Haack reaction.[3][4] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the pyrazole ring with high regioselectivity.[5]
The causality behind this choice of reaction is rooted in the electronic nature of the pyrazole ring. The N-1 substituent (cyclohexyl) directs the electrophilic attack of the Vilsmeier reagent (the chloromethyleniminium ion, [ClCH=N(CH₃)₂]⁺) to the C-4 position, which is the most nucleophilic carbon on the ring. This avoids substitution at C-3 or C-5, ensuring a single, predictable product.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound via Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[3]
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the solid Vilsmeier reagent.
-
Formylation: Dissolve 1-Cyclohexyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g per 10 mmol of starting material).
-
Basification and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate (Na₂CO₃) until the pH is approximately 8-9. The product may precipitate as a solid, which can be filtered, or it can be extracted with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectral properties is critical for reaction monitoring and product characterization.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₄N₂O | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analog Comparison |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, CHO), ~8.0 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~4.2 (m, 1H, cyclohexyl-CH), 1.2-2.0 (m, 10H, cyclohexyl-CH₂) | Spectral Prediction |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (CHO), ~140 (pyrazole-C), ~135 (pyrazole-C), ~115 (pyrazole-C), ~60 (cyclohexyl-CH), ~33 (cyclohexyl-CH₂), ~25 (cyclohexyl-CH₂), ~24 (cyclohexyl-CH₂) | Spectral Prediction |
| IR (cm⁻¹) | ~2820, 2720 (C-H aldehyde stretch), ~1670 (C=O aldehyde stretch), ~1550 (C=N pyrazole stretch) | Group Frequencies |
Note: NMR chemical shifts are estimates based on known data for similar pyrazole-4-carbaldehydes and are subject to variation based on solvent and concentration.[3][6]
Reactivity and Synthetic Applications
The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, making this compound a powerful intermediate for generating molecular diversity.
Visualizing the Reaction Pathways
Caption: Key reaction pathways originating from the aldehyde group of the title compound.
Core Transformations:
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles.
-
With Active Methylene Compounds (Knoevenagel Condensation): Reaction with compounds like malononitrile or diethyl malonate in the presence of a mild base (e.g., piperidine) yields electron-deficient alkenes. These products are Michael acceptors and precursors to complex heterocyclic systems like pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.[3]
-
With Amines (Imine Formation): Condensation with primary amines affords Schiff bases (imines). These imines can be valuable intermediates themselves or can be reduced in a subsequent step (see Reductive Amination). Derivatives from these reactions have shown analgesic and anxiolytic activities.[5]
-
-
Reductive Amination: This powerful, one-pot reaction combines imine formation and reduction to convert the aldehyde into a secondary or tertiary amine. By reacting the aldehyde with a primary or secondary amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), a diverse library of amines can be synthesized. This is a cornerstone transformation in drug discovery for introducing basic nitrogen atoms that can improve solubility and target engagement.
-
Oxidation to Carboxylic Acid: The aldehyde can be smoothly oxidized to the corresponding 1-cyclohexyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or Pinnick oxidation conditions (NaClO₂). The resulting carboxylic acid is a versatile handle for amide bond formation, a critical linkage in many pharmaceutical agents.
-
Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent cleanly reduces the aldehyde to 1-cyclohexyl-1H-pyrazol-4-yl)methanol. This primary alcohol can be further functionalized, for example, by conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.[4]
-
Carbon-Carbon Bond Formation:
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for converting the C=O bond into a C=C bond, allowing for the synthesis of a wide range of substituted alkenes.
-
Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents (e.g., R-MgBr or R-Li) to the aldehyde carbonyl yields secondary alcohols, providing a direct route to chiral centers and further molecular complexity.
-
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a privileged structure in pharmacology and crop science.[1] The derivatives accessible from this compound are precursors to compounds with a wide spectrum of biological activities.
-
Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes. The core scaffold can be elaborated into structures resembling celecoxib or other COX-2 inhibitors.[2]
-
Anticancer and Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The ability to rapidly generate diverse amine and amide derivatives from the aldehyde functional group via reductive amination and oxidation/coupling is crucial for screening campaigns targeting specific kinases.[7]
-
Agrochemicals: The N-cyclohexylpyrazole moiety is found in several commercial insecticides and herbicides. The aldehyde allows for the attachment of various toxophores or groups that modulate the compound's physicochemical properties for optimal uptake and transport in plants or insects.[8]
Safety and Handling
As a functionalized aldehyde, this compound requires careful handling. Based on aggregated GHS data for the parent compound, 1H-pyrazole-4-carbaldehyde, the following hazards are anticipated[9]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Always handle in a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a cool, dry, well-ventilated area away from oxidizing agents.
Conclusion
This compound is a high-value, strategically designed building block for organic synthesis. Its efficient and regioselective synthesis via the Vilsmeier-Haack reaction makes it readily accessible. The true power of this molecule lies in the versatility of its aldehyde group, which acts as a gateway to a vast chemical space through a variety of reliable and high-yielding transformations. For researchers in medicinal chemistry, agrochemical science, and materials development, this compound offers a robust and dependable platform for the creation of novel and complex molecular entities.
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El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Patil, S. A., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(5), 3615-3622. [Link]
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PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
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Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
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Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthesis and Diverse Therapeutic Applications of Pyrazole Analogues. Journal of Advanced Scientific Research, 12(ICITNAS), 37-43. [Link]
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Kaunas University of Technology. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
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ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. National Center for Biotechnology Information. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2018(v), 1-12. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(12), 2796. [Link]
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ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
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Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]
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PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. National Center for Biotechnology Information. [Link]
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Biological activity screening of novel pyrazole compounds
An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds
Authored by: A Senior Application Scientist
Foreword: The Enduring Potency of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. These are known as "privileged scaffolds".[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[4][5][6] Its structural and electronic properties—including its ability to act as both a hydrogen bond donor and acceptor—allow it to form key interactions within the active sites of diverse proteins. This versatility is evidenced by the integration of the pyrazole motif into numerous FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, the kinase inhibitor Crizotinib, and the anti-obesity agent Rimonabant, validating its therapeutic relevance.[7][8]
This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel pyrazole-based compound libraries. We will move beyond a simple recitation of protocols to explore the strategic rationale behind a multi-tiered screening cascade, designed to efficiently identify and characterize promising lead candidates. Our focus will be on an anticancer drug discovery workflow, a domain where pyrazole derivatives have shown exceptional promise, particularly as kinase inhibitors.[5][9][10]
Part 1: The Foundation - Library Design and Synthesis
The success of any screening campaign is contingent on the quality and diversity of the chemical matter being tested. For our hypothetical library, we will focus on a synthetic route that is both robust and amenable to diversification, allowing for the generation of a wide range of analogues for structure-activity relationship (SAR) studies.
A cornerstone of pyrazole synthesis is the condensation reaction between a β-diketone derivative and a hydrazine reagent.[11][12] This method is advantageous due to its high yield and the commercial availability of a vast array of starting materials, enabling extensive chemical space exploration.
General Synthetic Protocol: Knorr Pyrazole Synthesis
-
Reactant Preparation : Dissolve a substituted β-diketone (1.0 eq) in a suitable solvent such as absolute ethanol.
-
Hydrazine Addition : Add a substituted hydrazine hydrate or hydrochloride salt (1.1 eq) to the solution. If a hydrochloride salt is used, a base like piperidine or acetic acid may be added as a catalyst.[12]
-
Reaction Condition : Heat the mixture under reflux for a duration of 2-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Isolation and Purification : Upon completion, allow the reaction to cool to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and then purified by recrystallization to yield the final pyrazole compound.
-
Characterization : Confirm the structure and purity of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11][13]
The power of this approach lies in the ability to independently vary the substituents on both the β-diketone and the hydrazine, generating a library with diverse steric and electronic properties crucial for probing interactions with a biological target.
Part 2: The Screening Cascade - From Hits to Leads
A tiered screening approach is the most resource-efficient method to navigate a large compound library. It begins with a broad, high-throughput primary screen to identify initial "hits," which are then subjected to a series of more specific and mechanistically informative secondary and tertiary assays to validate their activity and elucidate their mode of action.
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An In-depth Technical Guide on the Stability and Storage of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
Introduction
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a substituted pyrazole aldehyde, is a versatile building block in medicinal chemistry and drug development. Its structural motif is of significant interest for the synthesis of novel therapeutic agents, leveraging the established pharmacological importance of the pyrazole core. The reactivity of the aldehyde group, combined with the physicochemical properties imparted by the cyclohexyl and pyrazole moieties, makes it a valuable intermediate. However, the very features that make this compound a useful synthon also render it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage conditions and presenting a self-validating experimental protocol to assess its stability.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for predicting its stability.
| Property | Value |
| CAS Number | 957312-98-0[1] |
| Molecular Formula | C₁₀H₁₄N₂O[1][2] |
| Molecular Weight | 178.23 g/mol [1][2] |
| Appearance | (Typically a solid, though appearance may vary by supplier) |
Core Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several environmental factors. The primary sites of reactivity are the aldehyde functional group and, to a lesser extent, the pyrazole ring.
Oxidative Degradation
The aldehyde group is intrinsically susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process converts the aldehyde to the corresponding carboxylic acid, 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid. This is often the most common degradation pathway for aldehyde-containing compounds. The reaction can be accelerated by the presence of light, heat, and trace metal impurities.
-
Causality: The carbon-hydrogen bond in the aldehyde group is relatively weak and can be readily attacked by radical species or other oxidants.
-
Mitigation: To minimize oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon). When handling, minimize exposure to air. For solutions, use freshly degassed solvents.
Hydrolytic Instability
While the pyrazole ring is generally stable to hydrolysis, the aldehyde group can be susceptible under certain pH conditions. In aqueous solutions, aldehydes can form hydrates. While this is a reversible process, prolonged exposure to non-neutral pH can catalyze further degradation.
-
Causality: Both acidic and basic conditions can promote reactions at the aldehyde.
-
Mitigation: Use anhydrous solvents whenever possible and minimize exposure to atmospheric moisture. If aqueous solutions are necessary, they should be buffered to a neutral pH and used promptly.
Photodegradation
Aromatic and heteroaromatic aldehydes can be sensitive to light, particularly UV radiation. Photo-excitation can lead to the formation of reactive species that can undergo a variety of degradation reactions, including oxidation and polymerization.
-
Causality: The energy from light can promote electrons to higher energy states, making the molecule more reactive.
-
Mitigation: The solid compound and its solutions should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Thermal Stress
-
Causality: Increased thermal energy provides the activation energy needed for degradation reactions to occur at a faster rate.
-
Mitigation: Store the compound at reduced temperatures.
Incompatibilities
Based on the reactivity of the aldehyde group, this compound is expected to be incompatible with:
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.
-
Strong Reducing Agents: Will reduce the aldehyde to an alcohol.
-
Strong Bases: Can potentially catalyze a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid, especially since there is no alpha-hydrogen.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended, synthesized from safety data sheets of analogous compounds and general chemical principles.[3][4][5]
| Parameter | Condition | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon). | Prevents oxidation of the aldehyde group.[6] |
| Light | Protect from light (use amber vials or foil). | Prevents photodegradation. |
| Moisture | Store in a dry environment. Keep container tightly closed. | Minimizes hydrolysis and hydrate formation.[3][4][5][7] |
| Container | Tightly sealed, appropriate for chemical storage. | Prevents contamination and exposure to air/moisture.[3][4][5][7] |
Experimental Protocol: Forced Degradation Study
To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is essential. This self-validating protocol is designed to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Objective
To assess the intrinsic stability of this compound under various stress conditions and to develop an HPLC method capable of separating the parent compound from its degradation products.
Materials
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
pH meter
Methodology
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Application of Stress Conditions: For each condition, a separate sample of the stock solution is treated as described below. A control sample (unstressed stock solution) should be analyzed concurrently.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize the sample with an appropriate amount of 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Before analysis, neutralize the sample with an appropriate amount of 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
3. HPLC Analysis: Analyze all stressed samples and the control sample by HPLC. The goal is to develop a method that provides good resolution between the peak for the parent compound and any new peaks that appear due to degradation.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
4. Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. The percentage degradation can be calculated based on the decrease in the peak area of the parent compound. A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak.
Visualization of Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Conclusion
While specific, publicly available stability data for this compound is limited, a comprehensive stability profile can be inferred from the known reactivity of its functional groups. The primary vulnerabilities of this molecule are the oxidation of the aldehyde group and its reactivity under strongly acidic, basic, or photolytic conditions. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is paramount to preserving its integrity. For researchers and drug development professionals requiring a definitive understanding of its stability profile for regulatory or long-term use, the execution of a forced degradation study, as outlined in this guide, is strongly recommended. Such a study will provide critical information on the compound's intrinsic stability, identify potential degradation products, and enable the development of a validated stability-indicating analytical method, thereby ensuring the quality and reliability of this important chemical intermediate.
References
- Unknown Source. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from a general chemical supplier's website.
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Methodological & Application
Application Notes and Protocols for the Condensation Reaction of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde with Amines
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its wide array of biological activities and versatile chemical properties.[1][2] When functionalized with a carbaldehyde group at the 4-position, it becomes a valuable synthetic intermediate. The condensation of these pyrazole-4-carbaldehydes with primary amines yields Schiff bases (or imines), a class of compounds with significant applications in drug discovery, catalysis, and the development of novel materials.[3] These Schiff bases exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The N-substituent on the pyrazole ring plays a crucial role in modulating the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological profile. The 1-cyclohexyl substituent, in particular, imparts increased lipophilicity, which can be advantageous for membrane permeability and interaction with biological targets.[4]
This guide provides a comprehensive overview of the condensation reaction between 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde and various primary amines. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and robust characterization methodologies.
Part 1: Synthesis of the Precursor: this compound
The most common and efficient method for introducing a formyl group at the C4 position of an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[8][9]
Causality of the Vilsmeier-Haack Reaction
The reaction proceeds via electrophilic aromatic substitution. The pyrazole ring is sufficiently electron-rich to be attacked by the electrophilic Vilsmeier reagent. The choice of an N-alkyl substituent like cyclohexyl ensures that the formylation occurs regioselectively at the C4 position, as the nitrogen atoms are already substituted. The reaction must be performed under anhydrous conditions as the Vilsmeier reagent and POCl₃ are highly moisture-sensitive and react violently with water.[9]
Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the synthesis of the pyrazole aldehyde precursor.
Protocol 1: Synthesis of this compound
Materials:
-
1-Cyclohexyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes until a viscous, white chloroiminium salt (the Vilsmeier reagent) forms.[9]
-
Formylation: Dissolve 1-Cyclohexyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding solid NaHCO₃ or a saturated NaHCO₃ solution until the pH is > 8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude aldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[10]
Part 2: The Condensation Reaction - Synthesis of Pyrazole Schiff Bases
The core of this application note is the condensation reaction, which forms an imine (Schiff base) through the reaction of the pyrazole aldehyde with a primary amine. This is a classic nucleophilic addition-elimination reaction, typically catalyzed by a weak acid.[11]
Mechanism of Acid-Catalyzed Imine Formation
The reaction proceeds in several reversible steps. While the reaction can occur without a catalyst, a weak acid like glacial acetic acid significantly accelerates the process. The pH must be carefully controlled; optimal rates are often observed around pH 5.[12] At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group.[12]
Caption: Mechanism of acid-catalyzed imine formation.
-
Protonation of the Carbonyl (Optional but Accelerating): The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[11]
-
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine (or hemiaminal).
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, converting the hydroxyl group into a better leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a carbon-nitrogen double bond. The resulting species is a protonated imine, or an iminium ion.[13]
-
Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the final neutral imine product and regenerating the acid catalyst.[11][12]
Protocol 2: General Procedure for Schiff Base Synthesis
Materials:
-
This compound
-
Primary amine (aliphatic or aromatic)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Solvents for recrystallization (e.g., ethanol, methanol, DMF, ethyl acetate)[14]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add the primary amine (1.0 to 1.1 equivalents). If the amine is a solid, it can be dissolved in a minimal amount of ethanol before addition.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from 2 to 12 hours depending on the reactivity of the amine. Aromatic amines with electron-withdrawing groups may require longer reaction times or higher temperatures.
-
Monitoring: Monitor the reaction's completion by TLC, observing the disappearance of the starting aldehyde spot.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent. Common solvents include ethanol, methanol, or mixtures like ethanol/water or DMF/ethanol.[14] The choice of solvent depends on the solubility of the specific product.
Part 3: Characterization and Data Analysis
Robust characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The key transformation to verify is the conversion of the aldehyde's C=O group to the imine's C=N group.
Spectroscopic Analysis
| Technique | This compound (Starting Material) | Pyrazole Schiff Base (Product) | Rationale for Change |
| IR Spectroscopy | Strong, sharp C=O stretch at ~1690-1740 cm⁻¹.[15][16][17] Aldehydic C-H stretch at ~2720 and ~2820 cm⁻¹.[16] | C=N stretch appears at ~1600-1650 cm⁻¹. Disappearance of the strong C=O stretch. Disappearance of the aldehydic C-H stretches. | The carbonyl group is consumed and a new imine C=N bond is formed. The aldehydic proton is no longer present. |
| ¹H NMR | Aldehyde proton (CHO) signal is a sharp singlet, highly deshielded, at δ 9.5-10.0 ppm.[18][19][20] | Imine proton (CH=N) signal is a singlet, deshielded, typically at δ 8.0-9.0 ppm.[21] Disappearance of the aldehyde proton signal. | The chemical environment of the proton changes from being attached to a carbonyl carbon to an imine carbon, resulting in an upfield shift relative to the aldehyde proton. |
| ¹³C NMR | Carbonyl carbon (C=O) signal is highly deshielded, at δ 190-200 ppm.[20] | Imine carbon (C=N) signal appears at δ 160-170 ppm. Disappearance of the carbonyl carbon signal. | The imine carbon is less deshielded than the carbonyl carbon, leading to a significant upfield shift. |
Self-Validating Protocol Insights
-
TLC Monitoring: A key self-validating step is the clear disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot on the TLC plate.
-
Spectroscopic Correlation: The disappearance of the characteristic aldehyde signals in both IR (C=O stretch) and ¹H NMR (δ ~10 ppm peak) and the concurrent appearance of the imine signals (C=N stretch, δ ~8-9 ppm peak) provide definitive proof of a successful reaction.
-
Melting Point: A sharp melting point for the recrystallized product indicates high purity.
Conclusion
The condensation of this compound with primary amines is a reliable and versatile method for synthesizing a diverse library of Schiff bases. Understanding the underlying mechanism, carefully controlling reaction conditions, and employing robust analytical techniques are paramount for success. The protocols and data presented in this guide provide a solid foundation for researchers to explore this important class of molecules for applications in drug discovery and beyond.
References
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Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Urbonas, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Alharbi, M. (2019). What are solvents used in recrystallization of Schiff base? ResearchGate. Available at: [Link]
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Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
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Al-Amiery, A. A. (2012). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of Engineering. Available at: [Link]
-
LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Urbonas, D., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
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University of Colorado Boulder. IR Absorption Table. University of Colorado Boulder. Available at: [Link]
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Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
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Bertelsen, S., et al. (2007). Iminium Catalysis. ACS Publications. Available at: [Link]
-
IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment. IONiC / VIPEr. Available at: [Link]
-
Liu, J., et al. (2021). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Science China Chemistry. Available at: [Link]
- Google Patents. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
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University of Regensburg. Chemical shifts. University of Regensburg. Available at: [Link]
-
LibreTexts. (2020). 21.4: Imine formation. Chemistry LibreTexts. Available at: [Link]
-
IOSR Journal. (n.d.). Synthesis and Study of Schiff Base Ligands. IOSR Journal. Available at: [Link]
-
ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization? ResearchGate. Available at: [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Elguero, J., et al. (2020). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
Jiang, L. (1991). Preparation and purification of Schiff base and protonated Schiff base from 9-cis-retinal. Chinese Journal of Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
Bakke, B. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Fiveable. Available at: [Link]
-
Panda, S., et al. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PubMed Central. Available at: [Link]
-
Patel, N. B., et al. (2012). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. Available at: [Link]
-
Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Quora. Available at: [Link]
-
Mello, M. L. (1981). A simple procedure for crystallization of the Schiff reagent. PubMed. Available at: [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Kumar, B., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
de Souza, T. B., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. National Institutes of Health. Available at: [Link]
-
Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Quora. (2019). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Quora. Available at: [Link]
Sources
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- 3. iosrjournals.org [iosrjournals.org]
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Einleitung: Die Bedeutung des Pyrazol-Gerüsts in der modernen Wirkstoffforschung
Anwendungshinweise und Protokolle
Titel: Strategien zur Derivatisierung von 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd für die Entwicklung von Wirkstoffbibliotheken und biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Abstrakt: Der Pyrazol-Kern ist eine etablierte "privilegierte Struktur" in der medizinischen Chemie, die in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[1][2] 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd dient als vielseitiger und reaktiver Baustein für die Synthese neuartiger Wirkstoffkandidaten. Die Aldehyd-Funktionalität ermöglicht eine breite Palette chemischer Umwandlungen, um schnell und effizient Molekülbibliotheken mit struktureller Vielfalt zu erstellen. Diese Application Note bietet detaillierte, validierte Protokolle für drei robuste Derivatisierungsstrategien: reduktive Aminierung, Knoevenagel-Kondensation und Wittig-Reaktion. Jedes Protokoll wird mit Erläuterungen zu den zugrunde liegenden chemischen Prinzipien, schrittweisen Anleitungen, Methoden zur Aufreinigung und Charakterisierung sowie praktischen Einblicken für die Vorbereitung der Verbindungen für biologische Hochdurchsatz-Screenings versehen.
Der Pyrazolring, ein fünfgliedriger Heterozyklus mit zwei benachbarten Stickstoffatomen, ist ein Eckpfeiler in der Entdeckung von Medikamenten.[3][4] Seine einzigartigen physikochemischen Eigenschaften, einschließlich der Fähigkeit, als Wasserstoffbrücken-Akzeptor und -Donor zu fungieren, sowie seine metabolische Stabilität, tragen zu günstigen pharmakokinetischen Profilen bei.[2] Viele Medikamente, die Pyrazol-Derivate enthalten, sind bereits auf dem Markt, wie zum Beispiel Celecoxib (ein entzündungshemmendes Mittel), Difenamizol (ein Analgetikum) und Rimonabant (zur Behandlung von Fettleibigkeit). Die biologische Aktivität von Pyrazol-Verbindungen ist breit gefächert und umfasst entzündungshemmende, antimikrobielle, antikonvulsive, krebshemmende und antivirale Eigenschaften.[4][5]
Die systematische Modifikation eines zentralen Pyrazol-Gerüsts ist daher eine bewährte Strategie, um neue Leitstrukturen zu identifizieren. Der hier vorgestellte Ausgangsstoff, 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd, ist ein idealer Startpunkt. Die Cyclohexyl-Gruppe an der N1-Position sorgt für eine erhöhte Lipophilie, was die Membranpermeabilität verbessern kann, während der Aldehyd an der C4-Position als vielseitiger chemischer "Griff" für die Einführung einer Vielzahl von funktionellen Gruppen dient.
Synthetische Strategien im Überblick
Die Aldehydgruppe ist eine der reaktivsten und nützlichsten funktionellen Gruppen in der organischen Synthese. Sie ermöglicht die Bildung neuer Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen unter relativ milden Bedingungen. Die folgende Abbildung skizziert die in diesem Leitfaden behandelten primären Derivatisierungswege.
Abbildung 1: Übersicht der Derivatisierungsstrategien für 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als robuste und reproduzierbare Methoden konzipiert. Es wird empfohlen, alle Reaktionen unter einer inerten Atmosphäre (Stickstoff oder Argon) durchzuführen, um die Oxidation des Aldehyds zu verhindern und die Reagenzien zu schützen.
Protokoll 1: Reduktive Aminierung zur Synthese von Amin-Derivaten
Wissenschaftliches Prinzip: Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen. Die Reaktion verläuft in zwei Schritten: Zuerst kondensiert der Aldehyd mit einem primären oder sekundären Amin zu einem Iminium-Ion. Dieses Intermediat wird dann in situ durch ein mildes Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃), zum entsprechenden Amin reduziert. NaBH(OAc)₃ ist ideal, da es selektiv Iminium-Ionen in Gegenwart von Aldehyden reduziert und keine saure oder basische wässrige Aufarbeitung erfordert. Diese Methode ermöglicht die Einführung einer nahezu unbegrenzten Vielfalt von Aminen.
Abbildung 2: Schematischer Workflow der Eintopf-Reduktiven Aminierung.
Materialien:
-
1-Cyclohexyl-1H-pyrazol-4-carbaldehyd (1.0 Äq.)
-
Gewünschtes primäres oder sekundäres Amin (1.2 Äq.)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äq.)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE), wasserfrei
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Magnetrührer, Rundkolben, Septum, Stickstoffzufuhr
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd (z. B. 178 mg, 1.0 mmol) in wasserfreiem DCM (10 mL) in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie das entsprechende Amin (1.2 mmol) hinzu und rühren Sie die Mischung 20-30 Minuten bei Raumtemperatur. Die Bildung des Imins kann oft durch eine leichte Farbänderung oder durch Dünnschichtchromatographie (DC) verfolgt werden.
-
Fügen Sie Natriumtriacetoxyborhydrid (z. B. 318 mg, 1.5 mmol) portionsweise über 5 Minuten hinzu. Eine leichte Gasentwicklung kann auftreten.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 3-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Beenden ("quenchen") Sie die Reaktion durch langsame Zugabe von gesättigter NaHCO₃-Lösung (15 mL). Rühren Sie die zweiphasige Mischung für 10 Minuten kräftig.
-
Trennen Sie die Phasen in einem Scheidetrichter. Extrahieren Sie die wässrige Phase zweimal mit DCM (2 x 15 mL).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigen Sie den Rohprodukt mittels Kieselgel-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Amin-Derivat zu erhalten.
Erwartete Charakterisierung:
-
¹H-NMR: Verschwinden des Aldehyd-Proton-Signals (ca. 9.8-10.0 ppm). Auftreten neuer Signale, die dem hinzugefügten Amin-Rest entsprechen, sowie eines neuen Signals für das CH₂-N-Proton (typischerweise 3.5-4.5 ppm).
-
MS (ESI+): Nachweis des [M+H]⁺-Peaks, der dem Molekulargewicht des Produkts entspricht.
Protokoll 2: Knoevenagel-Kondensation für C=C-Doppelbindungs-Derivate
Wissenschaftliches Prinzip: Die Knoevenagel-Kondensation ist eine Reaktion zwischen einer Carbonylverbindung (hier der Pyrazol-Aldehyd) und einer Verbindung mit einem aktiven Methylen-Wasserstoff (z. B. Malononitril, Ethylcyanoacetat).[6][7] Die Reaktion wird durch eine basische Katalysator, wie Piperidin oder Ammoniumacetat, katalysiert. Der Mechanismus beinhaltet die Deprotonierung der aktiven Methylengruppe, gefolgt von einem nukleophilen Angriff auf den Aldehyd-Kohlenstoff und anschließender Dehydratisierung, um ein hochkonjugiertes Alken-Produkt zu bilden.[8] Diese Produkte sind oft biologisch aktiv und dienen als wichtige Zwischenprodukte für weitere Synthesen.
Abbildung 3: Vereinfachter Mechanismus der Knoevenagel-Kondensation.
Materialien:
-
1-Cyclohexyl-1H-pyrazol-4-carbaldehyd (1.0 Äq.)
-
Malononitril oder Ethylcyanoacetat (1.1 Äq.)
-
Piperidin (katalytische Menge, ca. 0.1 Äq.)
-
Ethanol oder Toluol
-
Rückflusskühler, Heizplatte mit Magnetrührer
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd (178 mg, 1.0 mmol) und die aktive Methylenverbindung (z. B. Malononitril, 73 mg, 1.1 mmol) in Ethanol (15 mL) in einem Rundkolben.
-
Fügen Sie eine katalytische Menge Piperidin hinzu (ca. 2-3 Tropfen).
-
Erhitzen Sie die Mischung unter Rückfluss für 1-4 Stunden. Oft fällt das Produkt während der Reaktion als Feststoff aus.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur und dann im Eisbad für 30 Minuten ab, um die Ausfällung zu vervollständigen.
-
Sammeln Sie den festen Produkt durch Vakuumfiltration.
-
Waschen Sie den Feststoff auf dem Filter mit kaltem Ethanol (2 x 5 mL), um überschüssige Reagenzien zu entfernen.
-
Trocknen Sie das Produkt im Vakuum. Das Produkt ist oft rein genug für die weitere Verwendung. Falls erforderlich, kann eine Umkristallisation (z. B. aus Ethanol) durchgeführt werden.
Erwartete Charakterisierung:
-
¹H-NMR: Verschwinden des Aldehyd-Signals. Auftreten eines neuen Singuletts für das vinylische Proton (C=CH) im Bereich von 7.5-8.5 ppm.
-
IR: Auftreten einer starken Bande für die Nitrilgruppe (C≡N) bei ca. 2220 cm⁻¹.
-
MS (ESI+): Nachweis des [M+H]⁺-Peaks.
Protokoll 3: Wittig-Reaktion zur Synthese von Alken-Analoga
Wissenschaftliches Prinzip: Die Wittig-Reaktion ist eine der bekanntesten Methoden zur Synthese von Alkenen aus Aldehyden oder Ketonen.[9] Sie verwendet ein Phosphonium-Ylid (Wittig-Reagenz), das als nukleophiles Kohlenstoff-Reagenz fungiert. Das Ylid greift den Carbonyl-Kohlenstoff an und bildet ein Betain-Zwischenprodukt, das schnell zu einem viergliedrigen Oxaphosphetan-Ring zerfällt. Dieser Ring zerfällt dann in das gewünschte Alken und ein Triphenylphosphinoxid-Nebenprodukt. Die Reaktion ist sehr robust und toleriert eine Vielzahl von funktionellen Gruppen.
Materialien:
-
1-Cyclohexyl-1H-pyrazol-4-carbaldehyd (1.0 Äq.)
-
Geeignetes Phosphoniumsalz (z. B. Benzyltriphenylphosphoniumchlorid) (1.1 Äq.)
-
Starke Base (z. B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu)) (1.1 Äq.)
-
Wasserfreies Tetrahydrofuran (THF)
-
Spritzen, trockene Glaswaren, Stickstoffatmosphäre
Schritt-für-Schritt-Protokoll (mit KOtBu als Base):
-
Suspendieren Sie das Phosphoniumsalz (z. B. Benzyltriphenylphosphoniumchlorid, 427 mg, 1.1 mmol) in wasserfreiem THF (10 mL) in einem trockenen, mit Stickstoff gespülten Kolben bei 0 °C (Eisbad).
-
Fügen Sie Kalium-tert-butanolat (123 mg, 1.1 mmol) hinzu. Die Mischung sollte eine charakteristische Farbe annehmen (oft orange oder tiefrot), was auf die Bildung des Ylids hinweist. Rühren Sie die Mischung 30-60 Minuten bei Raumtemperatur.
-
Kühlen Sie die Ylid-Lösung wieder auf 0 °C ab.
-
Lösen Sie 1-Cyclohexyl-1H-pyrazol-4-carbaldehyd (178 mg, 1.0 mmol) in einer minimalen Menge wasserfreiem THF (3 mL) und fügen Sie diese Lösung langsam über eine Spritze zur Ylid-Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht (ca. 12-16 Stunden).
-
Beenden Sie die Reaktion durch Zugabe von Wasser (15 mL).
-
Extrahieren Sie das Produkt mit Ethylacetat (3 x 20 mL).
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung (Sole), trocknen Sie sie über Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das Alken-Produkt vom Triphenylphosphinoxid zu trennen.
Erwartete Charakterisierung:
-
¹H-NMR: Verschwinden des Aldehyd-Signals. Auftreten neuer Signale im vinylischen Bereich (typischerweise 6.0-7.5 ppm) mit charakteristischen Kopplungskonstanten für cis- oder trans-Isomere.
-
³¹P-NMR (optional): Kann verwendet werden, um die Umwandlung des Ylids zu Triphenylphosphinoxid zu bestätigen.
-
MS (ESI+): Nachweis des [M+H]⁺-Peaks.
Zusammenfassung der Charakterisierungsdaten
Die folgende Tabelle fasst die erwarteten analytischen Daten für hypothetische Produkte zusammen, die nach den oben genannten Protokollen synthetisiert wurden.
| Struktur | Protokoll | Produktname | Summenformel | Molmasse ( g/mol ) | Erwartete Schlüssel-Signale in ¹H-NMR (ppm) |
| Pyrazol-CH₂-NH-Benzyl | 3.1 (Reduktive Aminierung) | N-Benzyl-1-(1-cyclohexyl-1H-pyrazol-4-yl)methanamin | C₁₇H₂₃N₃ | 269.38 | 7.2-7.4 (m, 5H, Phenyl), ~3.8 (s, 2H, Py-CH₂), ~3.7 (s, 2H, N-CH₂-Ph) |
| Pyrazol-CH=C(CN)₂ | 3.2 (Knoevenagel) | 2-((1-Cyclohexyl-1H-pyrazol-4-yl)methylen)malononitril | C₁₃H₁₄N₄ | 226.28 | ~7.8 (s, 1H, C=CH), Pyrazol- und Cyclohexyl-Signale |
| Pyrazol-CH=CH-Phenyl | 3.3 (Wittig) | 1-Cyclohexyl-4-(2-phenylethenyl)-1H-pyrazol | C₁₈H₂₂N₂ | 266.38 | 7.2-7.6 (m, 5H, Phenyl), 6.8-7.2 (m, 2H, CH=CH) |
Vorbereitung der Derivate für biologische Assays
Die zuverlässige Prüfung von Verbindungen in biologischen Assays hängt entscheidend von deren korrekter Handhabung und Solubilisierung ab.
5.1 Löslichkeitsbewertung und Herstellung von Stammlösungen
Die meisten neu synthetisierten organischen Moleküle weisen eine geringe Wasserlöslichkeit auf, was für biologische Assays, die typischerweise in wässrigen Puffern durchgeführt werden, eine Herausforderung darstellt.[10]
Protokoll zur Herstellung einer 10 mM DMSO-Stammlösung:
-
Tarieren: Wiegen Sie eine genaue Menge der gereinigten, trockenen Verbindung in ein geeignetes, beschriftetes Röhrchen (z. B. 2.69 mg des N-Benzyl-Derivats für eine 1 mM Lösung in 1 mL, oder 2.69 mg für eine 10 mM Lösung in 100 µL).
-
Solubilisierung: Fügen Sie die berechnete Menge an hochreinem, wasserfreiem Dimethylsulfoxid (DMSO) hinzu.
-
Mischen: Mischen Sie die Lösung gründlich durch Vortexen. Eine sanfte Erwärmung (30-40 °C) oder Ultraschallbehandlung kann bei schwerlöslichen Verbindungen helfen.[10] Stellen Sie sicher, dass sich der gesamte Feststoff vollständig gelöst hat.
-
Lagerung: Lagern Sie die Stammlösungen bei -20 °C oder -80 °C in Röhrchen mit dichten Verschlüssen, um die Aufnahme von Wasser zu minimieren und die Stabilität der Verbindung zu gewährleisten. Vermeiden Sie wiederholte Einfrier-Auftau-Zyklen.
Wichtiger Hinweis: Die Endkonzentration von DMSO im biologischen Assay sollte typischerweise unter 0.5 % (v/v) gehalten werden, da höhere Konzentrationen zelltoxisch sein oder die Enzymaktivität beeinträchtigen können. Führen Sie immer eine entsprechende Vehikelkontrolle (nur DMSO) im Assay durch.
Schlussfolgerung
1-Cyclohexyl-1H-pyrazol-4-carbaldehyd ist ein außergewöhnlich nützlicher Baustein für die Wirkstoffforschung. Die in dieser Application Note beschriebenen Protokolle für reduktive Aminierung, Knoevenagel-Kondensation und Wittig-Reaktion bieten zuverlässige und vielseitige Methoden zur schnellen Erzeugung von strukturell diversen Molekülbibliotheken. Durch die systematische Anwendung dieser Synthesestrategien können Forschungsteams die Chancen zur Entdeckung neuartiger biologisch aktiver Verbindungen erheblich steigern. Die sorgfältige Charakterisierung und die richtige Vorbereitung der Proben für das Screening sind dabei entscheidende Schritte, um die Integrität und Reproduzierbarkeit der biologischen Daten zu gewährleisten.
Referenzen
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Kumar, V., & Aggarwal, N. (2022). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 99(3), 100332. [Link]
-
Pandhurnekar, C. P., et al. (2021). Pyrazole: A Versatile Moiety in the Field of Green Synthesis and its Biological Activity. Journal of Advanced Scientific Research, ICITNAS: 37-43. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-242. [Link]
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Patel, R. B., et al. (2013). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Drug Development and Research, 5(3), 241-247. [Link]
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Sathishkumar, N., et al. (2013). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 160-165. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1049-1070. [Link]
-
Rodionov, A. N., et al. (2016). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 1(1), 23-28. [Link]
-
Neves, M. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(11), 12839-12855. [Link]
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Cuny, G. D., et al. (2006). Experimental and Theoretical DFT Investigations in the[11][12]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. The Journal of Organic Chemistry, 71(14), 5179-5188. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Pyrazole Derivatives. Bioinorganic Chemistry and Applications, 2012, 690237. [Link]
-
Alam, M. S., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3648-3654. [Link]
-
Heravi, M. M., et al. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of Chemical Sciences, 126(3), 779-785. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
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Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3717. [Link]
-
Elinson, M. N., et al. (2014). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Comptes Rendus Chimie, 17(9), 880-885. [Link]
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Patel, D. N., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(2), 241-246. [Link]
-
Starchenkov, I. B., & Velihina, E. S. (2023). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Chemistry of Heterocyclic Compounds, 59(1-2), 1-13. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Li, Q., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(15), 3505-3515. [Link]
-
Yadav, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). [Link]
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Gomaa, M. A. M. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 22. [Link]
-
Jones, S., et al. (2009). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 11(20), 4596-4599. [Link]
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Sharma, V., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Chemistry & Biology Interface, 14(3), 1-20. [Link]
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Application Notes and Protocols: A Guide to the Purification of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
These application notes provide a comprehensive guide for the purification of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the chosen purification strategies.
Introduction: The Importance of Purity in Drug Discovery
This compound is a versatile heterocyclic compound, with its pyrazole core and reactive aldehyde group making it a valuable synthon in medicinal chemistry. The biological activity of its derivatives is intrinsically linked to their structural integrity and purity.[1][2] Impurities, even in trace amounts, can lead to misleading biological data, side reactions in subsequent synthetic steps, and complications in formulation and stability studies. Therefore, a robust and reproducible purification protocol is paramount to ensure the quality and reliability of research and development outcomes.
This guide details a two-step purification procedure involving silica gel column chromatography followed by recrystallization, designed to effectively remove common impurities associated with the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.[3]
Understanding the Impurities
The Vilsmeier-Haack reaction, a common method for the synthesis of pyrazole-4-carbaldehydes, can generate several byproducts.[3] Understanding these potential impurities is crucial for designing an effective purification strategy. Common impurities may include:
-
Unreacted starting materials: Residual 1-cyclohexyl-1H-pyrazole.
-
Over-formylated or di-formylated products: Though less common at the 4-position of the pyrazole ring.
-
Byproducts from the Vilsmeier reagent: Including hydrolyzed and polymeric materials.
-
Isomeric impurities: Depending on the specificity of the initial pyrazole synthesis.
The purification methods outlined below are designed to separate the desired product based on differences in polarity and solubility.
Physicochemical Properties of this compound (Predicted)
While experimental data for this specific compound is scarce, its properties can be estimated based on related structures like 1H-pyrazole-4-carbaldehyde and 1-cyclopropyl-1H-pyrazole-4-carboxaldehyde.[4][5][6]
| Property | Predicted Value | Rationale for Prediction |
| Appearance | Off-white to pale yellow solid | Similar pyrazole aldehydes are often crystalline solids.[5] |
| Molecular Formula | C₁₀H₁₄N₂O | - |
| Molecular Weight | 178.23 g/mol | - |
| Melting Point | Lower than 82-83 °C | The melting point of 1H-pyrazole-4-carbaldehyde is 82-83 °C. The bulky, non-planar cyclohexyl group may disrupt crystal packing, leading to a lower melting point.[5] |
| Solubility | Soluble in dichloromethane, ethyl acetate, chloroform; sparingly soluble in hexanes and methanol. | The cyclohexyl group increases lipophilicity compared to the unsubstituted pyrazole, enhancing solubility in non-polar organic solvents. |
Part 1: Purification by Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[7][8][9][10] The polarity of the compound dictates its interaction with the polar silica gel; more polar compounds adhere more strongly and elute later.
Core Principle: Differential Partitioning
The separation in silica gel chromatography is based on the principle of differential partitioning. The components of the mixture are in a dynamic equilibrium between being adsorbed onto the polar silica gel and dissolved in the mobile phase. Less polar compounds spend more time in the less polar mobile phase and travel down the column faster, while more polar compounds are retained on the stationary phase for longer.[9][10]
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound using silica gel column chromatography.
Detailed Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane. The consistency should be easily pourable but not too dilute.
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the silica gel surface. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent mixture, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
85:15 Hexane:Ethyl Acetate (until the product elutes)
-
-
The optimal solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Spot each fraction on a TLC plate and develop in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the partially purified this compound.
-
Troubleshooting: For common issues such as compound instability on silica or poor separation, refer to established troubleshooting guides.[11]
Part 2: Purification by Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility.[12] The impure solid is dissolved in a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent.
Core Principle: Solubility Differential
The success of recrystallization hinges on selecting a solvent in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures.[12] This temperature-dependent solubility differential allows for the selective crystallization of the pure product.
Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of this compound.
Detailed Protocol for Recrystallization
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of hexanes and ethyl acetate are good starting points.
-
-
Dissolution:
-
Place the partially purified solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.
-
Troubleshooting: If crystallization does not occur, it may be due to using too much solvent or the absence of nucleation sites. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[13]
Purity Assessment and Characterization
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity.[14]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch (typically around 1670-1690 cm⁻¹).[14]
-
Mass Spectrometry: To confirm the molecular weight of the compound.[14]
-
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research. The combination of silica gel column chromatography and recrystallization provides a robust method for obtaining this key intermediate in high purity. By understanding the principles behind these techniques and potential pitfalls, researchers can confidently prepare high-quality material for their drug discovery and development programs.
References
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-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW N1-SUBSTITUTED- PYRAZOL-4-CARBALDEHYDE BEARING 2, 4-DICHLORO PHENYL MOIETY. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 127-135.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3123.
- Ali, M. F., et al. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Journal of Medicinal and Chemical Sciences, 7(1), 1-10.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Sorbead India. (2023). Silica Gel for Column Chromatography. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Switzer, C. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
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Microwave-Assisted Synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. We will explore an efficient, rapid, and high-yield approach utilizing microwave-assisted organic synthesis (MAOS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic techniques for the construction of novel heterocyclic scaffolds.
Introduction: The Significance of Pyrazole Scaffolds and the Advantage of Microwave Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the N1 position of the pyrazole ring, in this case, a cyclohexyl group, can significantly influence the molecule's lipophilicity and binding interactions with biological targets, making this compound a key intermediate for library synthesis and lead optimization.
Traditionally, the synthesis of pyrazole-4-carbaldehydes is achieved through the Vilsmeier-Haack reaction, which often requires prolonged reaction times and elevated temperatures under conventional heating.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. This rapid and uniform heating leads to higher yields, improved product purity, and aligns with the principles of green chemistry by reducing energy consumption.
This application note details a two-step synthesis commencing with the formation of the 1-cyclohexyl-1H-pyrazole core, followed by its formylation at the C4 position via a microwave-assisted Vilsmeier-Haack reaction.
Reaction Mechanism and Rationale
The synthesis of this compound is accomplished in two key stages:
Step 1: Synthesis of 1-Cyclohexyl-1H-pyrazole
The formation of the pyrazole ring is classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] In this protocol, we will adapt the Knorr pyrazole synthesis, which involves the reaction of a suitable 1,3-dicarbonyl compound with cyclohexylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[3]
Step 2: Microwave-Assisted Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[4] The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] The pyrazole ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible position on the 1-substituted pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Microwave irradiation significantly accelerates this process by efficiently and uniformly heating the polar reaction mixture, leading to a dramatic reduction in reaction time compared to conventional heating methods.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexylhydrazine hydrochloride | ≥98% | Commercially Available | |
| 1,1,3,3-Tetramethoxypropane | ≥97% | Commercially Available | Precursor to malondialdehyde |
| Hydrochloric acid (HCl) | ACS Grade | Commercially Available | |
| Sodium hydroxide (NaOH) | ACS Grade | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Caution: Corrosive and reacts violently with water |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Caution: Reproductive toxin |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
Synthesis of 1-Cyclohexyl-1H-pyrazole
Workflow for the synthesis of the pyrazole precursor.
-
To a solution of cyclohexylhydrazine hydrochloride (1.0 eq) in a mixture of water and ethanol, add 1,1,3,3-tetramethoxypropane (1.05 eq).
-
Add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-cyclohexyl-1H-pyrazole by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Microwave-Assisted Synthesis of this compound
Workflow for the microwave-assisted formylation.
-
Vilsmeier Reagent Preparation (Pre-cooled): In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction Setup: In a 10 mL microwave reaction vessel, dissolve 1-cyclohexyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Addition of Vilsmeier Reagent: Carefully add the pre-formed Vilsmeier reagent to the solution of the pyrazole at 0 °C.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80-100 °C for 5-15 minutes. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction vessel in an ice bath and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Comparative Performance: Microwave vs. Conventional Heating
The use of microwave irradiation offers a significant advantage in terms of reaction time and often leads to improved yields compared to conventional heating methods for the Vilsmeier-Haack reaction.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 4 - 24 hours[4] | 5 - 15 minutes |
| Typical Yield | 60 - 80% | 85 - 95% |
| Temperature | 70 - 100 °C | 80 - 100 °C |
| Energy Consumption | High | Low |
| Process Control | Less precise | Precise temperature and pressure control |
Note: Yields are based on analogous pyrazole formylation reactions and may vary for the specific substrate.
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), two pyrazole ring protons (singlets, ~7.8-8.2 ppm), and signals corresponding to the cyclohexyl group (multiplets, ~1.2-4.5 ppm).[5]
-
¹³C NMR: Expect a signal for the carbonyl carbon (~185 ppm) and signals for the pyrazole and cyclohexyl carbons.
-
FT-IR: A strong absorption band for the carbonyl group (C=O) of the aldehyde is expected around 1670-1690 cm⁻¹.[4]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₂O should be observed.
Safety and Handling
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
N,N-Dimethylformamide (DMF) is a reproductive toxin and a skin and eye irritant. Avoid inhalation and skin contact. Use in a well-ventilated area and wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature. Ensure anhydrous conditions. |
| Degradation of product | Reduce microwave temperature or time. | |
| Inefficient extraction | Perform additional extractions from the aqueous layer. | |
| Formation of By-products | Impure starting materials | Purify the starting 1-cyclohexyl-1H-pyrazole before use. |
| Reaction temperature too high | Optimize the microwave temperature to minimize side reactions. | |
| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
Conclusion
This application note provides a detailed and efficient protocol for the microwave-assisted synthesis of this compound. The use of microwave irradiation dramatically reduces reaction times and can improve yields, offering a greener and more efficient alternative to conventional synthetic methods. This protocol serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the rapid synthesis of this important heterocyclic building block.
References
- Dabhade, P. S., Dabhade, M. P., Dhawale, S. A., & Mokale, S. N. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7), 85-93.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Sha, Q., & Wei, Y. (2013). A simple one-pot method for the synthesis of diversely functionalized N-arylpyrazoles. Synthesis, 45(03), 413-420.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Gusev, D., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1293.
- El-Gharably, A. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27393.
- Verhe, R., et al. (1977). The Vilsmeier-Haack-Arnold Reaction. I. Synthesis of 1-Substituted 4-Formylpyrazoles. Bulletin des Sociétés Chimiques Belges, 86(10), 899-902.
- Elguero, J. (2021). Pyrazole and its Derivatives. In Comprehensive Organic Chemistry II (Second Edition) (pp. 1-141). Elsevier.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Substituted Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Vilsmeier-Haack reaction for the formylation of substituted pyrazoles. The synthesis of pyrazole-4-carbaldehydes is a critical step in creating valuable intermediates for a wide range of biologically active compounds.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of the Vilsmeier-Haack reaction in pyrazole chemistry?
The Vilsmeier-Haack (V-H) reaction is an efficient and widely used method to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring.[2] For substituted pyrazoles, its primary application is the regioselective formylation at the C4 position, yielding pyrazole-4-carbaldehydes.[1] This reaction is valued for its reliability in creating key synthetic building blocks.[3]
Q2: What is the "Vilsmeier reagent" and how is it correctly prepared?
The active electrophile is the Vilsmeier reagent, a chloroiminium salt.[1] It is almost always prepared in situ just before use. The standard procedure involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF), which acts as both a solvent and a reactant.[1]
Critical Causality : This is a highly exothermic reaction.[1] Maintaining a low temperature (typically -10 °C to 5 °C) is crucial to prevent thermal decomposition of the newly formed reagent.[1][3] Furthermore, the reaction must be conducted under strictly anhydrous conditions, as the Vilsmeier reagent and POCl₃ react violently with water and are rapidly decomposed by moisture, which would lead to reaction failure.[1]
Q3: What is the underlying mechanism of pyrazole formylation?
The reaction proceeds via an electrophilic aromatic substitution pathway. The pyrazole ring, which is electron-rich, acts as the nucleophile. The C4 carbon, being the most electron-dense position, attacks the electrophilic carbon of the Vilsmeier reagent.[1][2] This is followed by the loss of a proton to restore aromaticity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up step to yield the final pyrazole-4-carbaldehyde.[1][2]
Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole substrate.
Q4: What are the most critical safety precautions?
The reagents for this reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[1] All operations, including reagent preparation, reaction setup, and quenching, must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[1] The quenching process, which involves adding the reaction mixture to ice water, is also highly exothermic and must be done slowly and with caution in a vessel large enough to contain any splashing.[1]
Troubleshooting Guide
This guide is structured to provide direct solutions to the most common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent : The most common cause is the decomposition of the reagent due to moisture in the glassware or reagents.[1]2. Insufficiently Reactive Substrate : Strong electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) on the pyrazole ring deactivate it towards electrophilic substitution.[1][2]3. Incomplete Reaction : The reaction time or temperature may be insufficient for the specific substrate.[1] | 1. Ensure Anhydrous Conditions : Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous grade DMF and a fresh bottle of POCl₃. Prepare the reagent at 0 °C and use it immediately.[1]2. Force Reaction Conditions : For deactivated substrates, increase the excess of the Vilsmeier reagent (from 3-4 equivalents to 5-10 equivalents). Gradually and carefully increase the reaction temperature (e.g., from 60 °C to 80-100 °C).[2][4]3. Monitor Reaction Progress : Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. Carefully quench a small aliquot in a basic solution (e.g., NaHCO₃), extract, and spot on a TLC plate.[1] Extend the reaction time until the starting material is consumed. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating : Uncontrolled exotherms, especially during reagent preparation or substrate addition, can lead to polymerization and decomposition.[1]2. Impure Starting Materials : Impurities in the pyrazole substrate or solvents can catalyze unwanted side reactions. | 1. Maintain Strict Temperature Control : Use an ice/salt or dry ice/acetone bath during the dropwise addition of POCl₃ to DMF. Maintain the cold bath when adding the pyrazole substrate before allowing the reaction to warm or heating it.[1]2. Purify Substrates : Ensure the starting pyrazole is of high purity. Recrystallize or chromatograph if necessary. Use high-purity, anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble : Some formylated pyrazoles, especially those with polar substituents, may have partial solubility in the aqueous layer during work-up.[1]2. Emulsion Formation : The presence of DMF and salts can lead to the formation of stable emulsions during the extraction process, making phase separation difficult.[1] | 1. Reduce Aqueous Solubility : After quenching, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will "salt out" the organic product. Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.[1]2. Break the Emulsion : Add a small amount of brine to the separatory funnel to help break the emulsion.[1] If it persists, filtering the entire mixture through a pad of Celite® can be effective. |
| Unexpected Side Products | 1. Chlorination : In some cases, particularly with activated substrates or at higher temperatures, chlorination of the pyrazole or other functional groups can occur.[3]2. Di-formylation : While less common on pyrazoles, highly activated systems could potentially undergo reaction at other positions. | 1. Modify Reaction Conditions : If chlorination is observed, try running the reaction at a lower temperature for a longer duration. Reduce the equivalents of the Vilsmeier reagent. A recent study demonstrated that the Vilsmeier reagent can simultaneously formylate and convert a methoxyethoxy group into a chloroethoxy group.[3]2. Characterize and Optimize : Fully characterize the side product using NMR and MS to confirm its structure. Adjust stoichiometry and temperature to favor mono-formylation. |
Optimization Strategies & Experimental Protocol
Influence of Substituents
The electronic nature of the substituents on the pyrazole ring is the single most important factor determining reactivity.
-
Electron-Donating Groups (EDGs) : Groups like alkyl, aryl, and alkoxy (-OR) activate the ring, making the reaction faster and allowing for milder conditions (e.g., lower temperatures, shorter reaction times).[2]
-
Electron-Withdrawing Groups (EWGs) : Groups such as nitro, cyano, and ester functionalities deactivate the ring, requiring more forcing conditions like higher temperatures (80-120 °C), longer reaction times, and a larger excess of the Vilsmeier reagent.[2][4]
General Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example and may require optimization for different substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation): a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous DMF (4 equivalents). b. Cool the flask to 0 °C using an ice bath. c. Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[3] d. After the addition is complete, stir the resulting viscous, white mixture at 0 °C for an additional 30 minutes.[3]
2. Formylation Reaction: a. Dissolve the substituted pyrazole (e.g., 1,3-diphenylpyrazole, 1 equivalent) in a minimal amount of anhydrous DMF. b. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition, remove the ice bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 70-80 °C and stir for 6-8 hours. Monitor the reaction's progress by TLC.[2] For less reactive substrates, temperatures up to 100 °C and reaction times of up to 24 hours may be necessary.[2][3]
3. Work-up and Purification: a. Cool the reaction mixture back to room temperature. b. In a separate large beaker, prepare a mixture of crushed ice and water. c. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench. d. Carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is > 8.[3] A precipitate should form. e. Stir the mixture for 1-2 hours to ensure complete hydrolysis and precipitation.[2] f. Collect the solid product by vacuum filtration, washing thoroughly with cold water. g. Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[3]
Sources
Preventing decomposition of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde during workup
Welcome to the technical support center for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and workup of this versatile heterocyclic aldehyde. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Preventing Decomposition During Workup
The workup phase following the synthesis of this compound, typically via a Vilsmeier-Haack reaction, is a critical step where significant product loss can occur. Below are common issues and their detailed solutions.
Issue 1: Significant Product Loss or Low Yield After Aqueous Workup
Q: I'm observing a much lower yield than expected after performing a standard aqueous workup. What are the likely causes and how can I mitigate this?
A: Low yields after workup are frequently due to two primary decomposition pathways: the Cannizzaro reaction under strongly basic conditions and, to a lesser extent, oxidation.
Causality 1: The Cannizzaro Reaction
This compound lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[1][2][3] This disproportionation reaction converts two molecules of the aldehyde into the corresponding alcohol (1-Cyclohexyl-1H-pyrazol-4-yl)methanol) and carboxylic acid (1-Cyclohexyl-1H-pyrazole-4-carboxylic acid). Standard Vilsmeier-Haack workups often involve quenching with water and then basifying with strong bases like NaOH to a high pH, creating ideal conditions for this side reaction.[4]
Mitigation Strategy: Careful pH Control
The key is to neutralize the acidic reaction mixture without lingering in a strongly basic environment.
Optimized Mild Basic Workup Protocol:
-
Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This hydrolyzes the reactive intermediates and dissipates heat.
-
Neutralization: Instead of a strong base, use a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) to neutralize the mixture. Add the basic solution portion-wise with constant pH monitoring, aiming for a final pH of 7-8.
-
Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Neutralizing Agent | Sodium Hydroxide (NaOH) | Sodium Bicarbonate (NaHCO₃) |
| Final pH | >10 | 7-8 |
| Temperature | Can exotherm if not controlled | Kept low with ice |
| Risk of Cannizzaro | High | Minimized |
Causality 2: Oxidation
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly if the workup is prolonged or exposed to air.[5] While the pyrazole ring itself is relatively stable to oxidation, the aldehyde is not.[6]
Mitigation Strategy: Minimize Air Exposure and Use of Antioxidants
-
Inert Atmosphere: During the workup, particularly if it's a lengthy process, blanketing the separatory funnel with an inert gas like nitrogen or argon can be beneficial.
-
Antioxidant Addition (Optional): For highly sensitive applications, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the extraction solvent. However, its compatibility with downstream applications should be verified.
Workflow for Preventing Decomposition
Caption: Optimized workup workflow to minimize decomposition.
Issue 2: Difficulty in Separating Product from Impurities
Q: My crude product is contaminated with byproducts, and purification by column chromatography is leading to significant losses. Is there a more efficient purification method?
A: Yes, for aldehydes that are difficult to purify, a bisulfite adduct formation and reversal is an excellent chemical purification technique.[7]
Causality: Aldehydes react with sodium bisulfite to form water-soluble adducts. Other organic impurities that do not possess a reactive aldehyde or ketone group will remain in the organic phase. This allows for a clean separation. The reaction is reversible under basic conditions.
Bisulfite Workup Protocol for Purification:
-
Adduct Formation: Dissolve the crude product in a water-miscible solvent like tetrahydrofuran (THF). Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 1-2 hours.
-
Initial Extraction: Dilute the mixture with water and extract with a non-polar organic solvent (e.g., hexanes or diethyl ether). The organic layer will contain non-aldehydic impurities. The aqueous layer now contains the bisulfite adduct of your desired product.
-
Release of Aldehyde: Separate the aqueous layer and add an organic solvent for extraction (e.g., ethyl acetate). While stirring, slowly add a saturated solution of Na₂CO₃ or dilute NaOH until the solution is basic (pH > 9). This will reverse the adduct formation and release the pure aldehyde into the organic layer.
-
Final Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to acidic conditions?
A1: While the primary concern during a Vilsmeier-Haack workup is managing basicity, heterocyclic compounds can be sensitive to strong acids. The pyrazole ring is weakly basic and can be protonated under strongly acidic conditions.[6] It is generally advisable to avoid prolonged exposure to strong acids. The neutralization step in the workup should be performed carefully to avoid overshooting to a highly acidic pH before basification.
Q2: Can I use a protecting group for the aldehyde during workup?
A2: Yes, this is an advanced strategy for particularly challenging syntheses. The aldehyde can be converted into an acetal, which is stable to basic and nucleophilic reagents.[8][9][10] A common method is to react the aldehyde with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. After the workup of the primary reaction, the acetal can be hydrolyzed back to the aldehyde using aqueous acid.
Acetal Protection and Deprotection Workflow:
Caption: Acetal protection and deprotection cycle for aldehydes.
Q3: My Vilsmeier-Haack reaction seems to fail or give a very low yield even before workup. What could be the issue?
A3: The success of the Vilsmeier-Haack reaction itself depends on the quality of the reagents and the reaction conditions. The Vilsmeier reagent (formed from POCl₃ and DMF) is highly moisture-sensitive.[11] Ensure that all glassware is oven- or flame-dried and that anhydrous solvents are used. The reaction is also temperature-sensitive; an increase in temperature can sometimes improve yields for less reactive substrates, but excessive heat can lead to decomposition.[12] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[11]
Q4: What is the appearance of this compound?
A4: Typically, pyrazole-4-carbaldehydes are white to off-white or pale yellow solids at room temperature.[4] The appearance of a dark oil or tar-like substance after synthesis and workup is a strong indication of decomposition or polymerization.
References
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
ResearchGate. (2015). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link] organics5010030
-
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
PubMed. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (2024). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]
-
ResearchGate. (2010). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]
-
YouTube. (2024). When is Protection Necessary? Protecting Aldehydes and Ketones Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. Workup [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 12. mdpi.com [mdpi.com]
Troubleshooting low yields in the formylation of N-substituted pyrazoles
Technical Support Center: Formylation of N-Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and optimized protocols for the formylation of N-substituted pyrazoles, a critical transformation in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and enhance your reaction yields and purity.
Section 1: Troubleshooting Common Issues in Pyrazole Formylation
This section addresses the most frequently encountered problems during the formylation of N-substituted pyrazoles, providing explanations for the underlying causes and actionable solutions.
Question 1: My Vilsmeier-Haack formylation reaction shows low to no conversion of my N-substituted pyrazole starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Vilsmeier-Haack reaction is a common issue that can often be traced back to two primary factors: the reactivity of your pyrazole substrate and the integrity of the Vilsmeier reagent.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] The pyrazole ring must be sufficiently electron-rich to attack the electrophilic Vilsmeier reagent (a chloroiminium salt).[1]
-
Electron-Withdrawing Groups (EWGs): If your N-substituent or other groups on the pyrazole ring are strongly electron-withdrawing (e.g., nitro, cyano, sulfonyl groups), they will deactivate the ring towards electrophilic attack, leading to poor yields.[3] It has been noted that pyrazoles with strong electron-withdrawing groups on the benzene ring or bulky moieties exhibit low reactivity.[3]
-
Steric Hindrance: Bulky substituents near the C4 position (the typical site of formylation) can sterically hinder the approach of the Vilsmeier reagent.
-
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is formed from the reaction of a tertiary amide (commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1]
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, glassware, or reaction atmosphere will quench the reagent, preventing it from participating in the formylation.
-
Reagent Quality: The quality of POCl₃ is crucial. Over time, it can degrade, especially if not stored properly. Using freshly distilled or a newly opened bottle of POCl₃ is recommended.
-
Stoichiometry and Temperature: The ratio of DMF to POCl₃ and the temperature at which the reagent is formed can impact its effectiveness. An excess of POCl₃ (up to 10 equivalents) has been shown to improve yields significantly in some cases, from 60% to 90%.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Recommended Actions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous DMF, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use a fresh bottle of high-purity POCl₃.
-
Optimize Reaction Conditions:
-
Increase the equivalents of the Vilsmeier reagent. Some protocols have found success increasing the amount of POCl₃.[4]
-
Systematically vary the reaction temperature. While the Vilsmeier reagent is often formed at low temperatures (0 °C), the formylation step may require heating (e.g., 60-80 °C) to drive the reaction to completion, particularly for less reactive substrates.[5]
-
-
Consider Alternative Methods: If the Vilsmeier-Haack reaction remains unsuccessful, consider the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium.[6] This method can be effective for certain substrates where the Vilsmeier-Haack fails.[6]
Question 2: I am observing the formation of multiple products, and purification is difficult. What are the common side reactions, and how can I improve the regioselectivity?
Answer:
Side product formation in pyrazole formylation often stems from competing reaction pathways and the inherent reactivity of the pyrazole nucleus.
-
Regioselectivity Issues: Formylation of N-substituted pyrazoles typically occurs at the C4 position due to electronic factors.[4] However, if the C4 position is blocked, or if the electronic properties of the substituents favor it, formylation can occur at the C5 position. The N-substituent can also influence regioselectivity.
-
Common Side Reactions:
-
Over-formylation: While less common, highly activated pyrazoles could potentially undergo di-formylation.
-
Decomposition: Harsh reaction conditions (high temperatures for extended periods) can lead to the decomposition of sensitive starting materials or products.
-
Reactions with Functional Groups: If your N-substituent contains reactive functional groups (e.g., amines, alcohols), these may react with the Vilsmeier reagent. For instance, N-arylpyrazoles with an active amino group can be formylated.[7]
-
Chlorination: In some cases, particularly when using POCl₃, chlorination of the pyrazole ring or other parts of the molecule can occur as a side reaction.[8]
-
Strategies for Improving Selectivity:
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often minimize side product formation. Start with lower temperatures and gradually increase if conversion is slow.
-
Choice of Formylating Agent: The Duff reaction can sometimes offer different regioselectivity compared to the Vilsmeier-Haack reaction and may be a viable alternative if isomerization is an issue.[6]
-
Protecting Groups: If your substrate contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Careful Work-up: The work-up procedure is critical. The reaction is typically quenched by pouring it onto ice water and then neutralizing with a base.[5] This should be done carefully to avoid localized heating that could cause degradation.
Data on Regioselectivity:
| N-Substituent | C3-Substituent | C5-Substituent | Predominant Formylation Position |
| Phenyl | H | H | C4 |
| Methyl | H | H | C4 |
| Phenyl | CH₃ | H | C4 |
| Phenyl | H | CH₃ | C4 |
| Phenyl (with EWG) | H | H | C4 (slower reaction) |
| Phenyl (with EDG) | H | H | C4 (faster reaction) |
This table is a generalized representation based on established electronic effects.
Question 3: My reaction seems to work, but I am struggling with the purification of the final product. What are the best practices for isolating pure formylated pyrazoles?
Answer:
Purification challenges often arise from the physical properties of the product and the presence of persistent impurities from the reaction.
-
Common Impurities:
-
Unreacted starting material.
-
DMF and its hydrolysis products.
-
Phosphoric acid byproducts from the quenched POCl₃.
-
Isomeric side products.
-
Purification Protocol:
-
Aqueous Work-up:
-
After quenching the reaction on ice, neutralize carefully with a base such as sodium carbonate, sodium hydroxide, or aqueous ammonia to a pH of >8.[5][9] This step is crucial for hydrolyzing the intermediate iminium salt to the desired aldehyde.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Column chromatography on silica gel is the most common method for purifying formylated pyrazoles.[6][9]
-
A solvent system of hexane/ethyl acetate is often effective.[9] Start with a low polarity eluent and gradually increase the polarity to elute your product. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal solvent system.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective final purification step. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[5]
-
Troubleshooting Purification:
-
Persistent DMF: If DMF is difficult to remove, co-evaporation with a high-boiling solvent like toluene or repeated aqueous washes can be effective.
-
Streaking on TLC/Column: If the product streaks on silica gel, it may be due to its acidic or basic nature. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the separation.
Section 2: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
This protocol provides a reliable method for the formylation of a standard N-substituted pyrazole.
Materials:
-
1-Phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. A thick, white precipitate of the Vilsmeier reagent may form. Allow the mixture to stir for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a stirred mixture of ice and water.
-
Neutralization: Carefully neutralize the aqueous solution by adding solid sodium bicarbonate or a saturated solution until the pH is ~8.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Duff Formylation of an Activated N-Arylpyrazole
This protocol is an alternative for substrates that may be sensitive to the Vilsmeier-Haack conditions.[6]
Materials:
-
N-Arylpyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-arylpyrazole (1 equivalent) and HMTA (2-3 equivalents) in TFA.
-
Heating: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of HCl (e.g., 3M). Heat the mixture at reflux for 1-2 hours to hydrolyze the intermediate imine.
-
Work-up: Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the formylation of pyrazoles important in drug discovery?
A1: The formyl group is a versatile synthetic handle. Pyrazole-4-carbaldehydes are key intermediates for constructing a wide range of more complex heterocyclic systems and for introducing other functional groups.[5] Many biologically active molecules, including anti-inflammatory, anti-cancer, and anti-parasitic agents, contain the pyrazole-4-carbaldehyde scaffold.[5]
Q2: Can I perform formylation on an N-unsubstituted pyrazole?
A2: Formylation of N-unsubstituted pyrazoles is possible, but it can be complicated by the acidic N-H proton. The reaction may require a base to deprotonate the nitrogen first, or it may proceed with lower efficiency. N-alkylation or N-arylation is often performed prior to formylation for better control and higher yields.[10]
Q3: What is the mechanism of the Vilsmeier-Haack reaction?
A3: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[1] In the second stage, the electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.[1]
Caption: Mechanism of the Vilsmeier-Haack reaction.
References
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(3), 233-240. Retrieved January 23, 2026, from [Link]
-
Vera-DiVaio, C. A., et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 42(11), 1632-1638. Retrieved January 23, 2026, from [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7739. Retrieved January 23, 2026, from [Link]
-
Li, J., et al. (2018). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Request PDF. Retrieved January 23, 2026, from [Link]
-
Krasavin, M. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(11), 4583-4591. Retrieved January 23, 2026, from [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 18-31. Retrieved January 23, 2026, from [Link]
-
Sanna, C., et al. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Archiv der Pharmazie, 353(10), 2000122. Retrieved January 23, 2026, from [Link]
- EP0749963A1 - N-alkylation method of pyrazole. (1996). Google Patents.
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27393. Retrieved January 23, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Gudeika, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389. Retrieved January 23, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
Byproduct identification in the synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of byproducts commonly encountered during the Vilsmeier-Haack formylation of 1-cyclohexyl-1H-pyrazole. Our goal is to equip you with the expertise to anticipate, identify, and resolve synthetic challenges, ensuring the integrity and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and why?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[3][4] The pyrazole ring system, particularly the C4 position of 1-substituted pyrazoles, is sufficiently electron-rich to undergo this electrophilic substitution, making it a highly effective and regioselective method.[5]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in the Vilsmeier-Haack formylation of 1-cyclohexyl-1H-pyrazole can often be attributed to several critical factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Hydrolysis of the reagent will quench it, rendering it inactive for the formylation reaction. It is imperative to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is typically pre-formed by the slow addition of POCl₃ to DMF at low temperatures (0-10 °C). Insufficient reaction time or improper temperature control during its formation can lead to a lower concentration of the active electrophile.
-
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and byproducts. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the reaction mixture onto crushed ice, followed by neutralization with a base. Incomplete neutralization or inefficient extraction of the product into an organic solvent can lead to significant product loss.
Q3: How can I effectively purify the final product, this compound?
A3: The standard and most effective method for purifying this compound is column chromatography on silica gel. A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically employed. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar byproducts. For achieving high purity, a subsequent recrystallization step from a suitable solvent system can be beneficial.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section details potential byproducts, their likely causes, and strategies for their identification and minimization.
Table 1: Summary of Potential Byproducts
| Byproduct Name | Potential Cause | Identification Signature (MS & NMR) | Mitigation Strategy |
| Unreacted 1-Cyclohexyl-1H-pyrazole | Incomplete reaction (low temp, short time, insufficient reagent) | MS: M⁺ corresponding to starting material; ¹H NMR: Absence of aldehyde proton (~9.8 ppm), presence of C4-H proton (~7.5 ppm) | Increase reaction temperature, prolong reaction time, use a larger excess of Vilsmeier reagent. |
| 1H-Pyrazole-4-carbaldehyde | Dealkylation of the starting material or product | MS: M⁺ corresponding to the N-dealkylated product; ¹H NMR: Absence of cyclohexyl protons, presence of a broad N-H proton signal. | Use milder reaction conditions (lower temperature and shorter reaction time). |
| Chlorinated Byproducts | Side reaction of the Vilsmeier reagent | MS: Isotopic pattern characteristic of a chlorine atom (M⁺ and M+2 peaks in ~3:1 ratio). | Use of alternative Vilsmeier reagents (e.g., oxalyl chloride/DMF) may reduce chlorination. |
| Di-formylated Pyrazole | Over-reaction with excess Vilsmeier reagent | MS: M⁺ corresponding to the addition of two formyl groups; ¹H NMR: Presence of two aldehyde protons and absence of one pyrazole ring proton. | Use stoichiometric amounts of the Vilsmeier reagent and carefully monitor the reaction progress. |
| Hydrolyzed Vilsmeier Reagent Adducts | Presence of moisture | Complex mixture, often polar and difficult to characterize. | Ensure strictly anhydrous reaction conditions. |
In-Depth Analysis of Byproducts
-
Causality: The presence of unreacted starting material is a clear indication of an incomplete reaction. This can be due to insufficient activation energy (low temperature), inadequate reaction time, or a suboptimal stoichiometric ratio of the Vilsmeier reagent to the pyrazole substrate.
-
Identification: This is readily identified by TLC analysis, where a spot corresponding to the starting material will persist. In GC-MS or LC-MS analysis, a peak with the mass of the starting material will be evident. The ¹H NMR spectrum of the crude product will show the characteristic signals of the starting material, including the proton at the C4 position of the pyrazole ring.
-
Troubleshooting:
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the consumption of the starting material by TLC.
-
Stoichiometry Adjustment: Increase the molar equivalents of the Vilsmeier reagent (typically 1.5 to 3 equivalents are used).
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the starting material spot is no longer visible.
-
-
Causality: The acidic conditions and elevated temperatures of the Vilsmeier-Haack reaction can potentially lead to the cleavage of the N-cyclohexyl bond.[6] This results in the formation of the N-unsubstituted pyrazole-4-carbaldehyde.
-
Identification: This byproduct will have a significantly lower mass than the target compound, which is easily detectable by MS. In the ¹H NMR spectrum, the characteristic signals for the cyclohexyl group will be absent, and a broad signal corresponding to the N-H proton of the pyrazole ring may be observed.
-
Troubleshooting:
-
Milder Conditions: Employ the lowest effective temperature for the reaction.
-
Alternative Reagents: In some cases, using a different formylating agent or a modified Vilsmeier reagent (e.g., generated from oxalyl chloride and DMF) might be a milder alternative.
-
-
Causality: The Vilsmeier reagent, being a chloroiminium salt, can in some instances act as a chlorinating agent, leading to the introduction of a chlorine atom onto the pyrazole or cyclohexyl ring.[2]
-
Identification: Mass spectrometry is the most definitive method for identifying chlorinated byproducts due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
-
Troubleshooting:
-
Temperature Control: Higher temperatures can favor chlorination. Maintaining a moderate reaction temperature is crucial.
-
Reagent Choice: As mentioned, exploring alternative Vilsmeier reagents may circumvent this side reaction.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in an oven-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, slowly add phosphorus oxychloride (1.5 equivalents) at 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-cyclohexyl-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, slowly raise the temperature to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Workflow for Byproduct Identification
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an HPLC system equipped with a C18 column and a mass spectrometer detector.
-
Use a gradient elution method starting with a high percentage of water and gradually increasing the percentage of organic solvent.
-
Analyze the mass spectra of all eluted peaks to identify the molecular weights of the main product and any impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Obtain ¹H and ¹³C NMR spectra of the crude product.
-
Compare the spectra to that of the pure product and starting material to identify signals corresponding to impurities.
-
Look for characteristic signals that may indicate specific byproducts (e.g., absence of cyclohexyl signals for the dealkylated product, presence of multiple aldehyde protons for di-formylated products).
-
Visualizations
Diagram 1: Reaction Pathway and Byproduct Formation
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Regioselective Vilsmeier-Haack Formylation of Pyrazoles
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with the Vilsmeier-Haack reaction on pyrazole systems. As Senior Application Scientists, we understand that achieving high regioselectivity and yield in the formylation of this important heterocyclic motif can be challenging. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the Vilsmeier-Haack formylation of pyrazoles. We delve into the root causes of these problems and provide actionable solutions based on established literature and our in-house expertise.
Q1: I am observing low or no conversion of my starting pyrazole. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a Vilsmeier-Haack reaction on a pyrazole substrate is a common issue that typically points to insufficient reactivity of either the pyrazole or the Vilsmeier reagent itself.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Pyrazole Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, the pyrazole must be sufficiently electron-rich to attack the Vilsmeier reagent.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or multiple halogen atoms on the pyrazole or its N-aryl substituent can significantly deactivate the ring, hindering the reaction. For instance, pyrazoles bearing strong EWGs on a benzene ring have shown low reactivity, with conversions as low as 5% even after prolonged heating.[1]
-
Solution: For highly deactivated systems, harsher reaction conditions may be necessary. Consider increasing the reaction temperature and/or using a larger excess of the Vilsmeier reagent. One study found that increasing the temperature from 70°C to 120°C and using a 5-fold excess of DMF and a 2-fold excess of POCl₃ significantly improved the yield of a 5-chloro-1H-pyrazole-4-carbaldehyde.[1]
-
-
Steric Hindrance: Bulky substituents at positions adjacent to the target C4 position (i.e., C3, C5, or N1) can sterically impede the approach of the Vilsmeier reagent.[1]
-
Solution: While challenging to overcome, prolonged reaction times and higher temperatures may afford a modest yield. In some cases, an alternative synthetic route to the desired 4-formylpyrazole may be more efficient.
-
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.
-
Solution: Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents; DMF should be of high quality and stored over molecular sieves. The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF.[2]
-
-
Insufficient Reaction Temperature or Time: Some pyrazole substrates require significant thermal energy to react.
-
Solution: If TLC analysis shows unreacted starting material after the standard reaction time, consider extending the heating period. A systematic approach to optimizing the temperature is recommended. For example, some successful protocols involve heating at 70-80°C for several hours, while others require temperatures up to 120°C.[1][3]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low pyrazole conversion.
Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the C4 position?
A2: The Vilsmeier-Haack reaction on pyrazoles is generally highly regioselective for the C4 position.[2][3] This is due to the electronic nature of the pyrazole ring, where the two nitrogen atoms decrease the electron density at C3 and C5, making C4 the most nucleophilic and thus the most favorable site for electrophilic attack.[3] If you are observing other isomers, it is an unusual outcome that warrants a careful review of your starting material and reaction conditions.
Potential Causes & Solutions:
-
Incorrect Structural Assignment: The primary suspect should be the characterization of your products.
-
Solution: Use 2D NMR techniques (such as HMBC and NOESY) to unequivocally confirm the position of the formyl group and its spatial relationship with other substituents.
-
-
Unsubstituted C5 Position in N-Unsubstituted Pyrazoles: If you are working with an N-unsubstituted pyrazole that also has a vacant C5 position, there is a possibility of formylation at the N1 position, followed by rearrangement or further reaction. However, C4 formylation is still the overwhelmingly favored pathway.
-
Extreme Reaction Conditions: While not commonly reported for pyrazoles, extremely high temperatures could potentially lead to side reactions or isomerization, although this is highly speculative.
-
Solution: If you are using very harsh conditions, try lowering the temperature to see if the regioselectivity improves.
-
Q3: I've isolated an unexpected side product. What could it be?
A3: The formation of side products can arise from reactions with functionalities on the pyrazole substituents or from side reactions of the Vilsmeier reagent itself.
Potential Causes & Solutions:
-
Chlorination: The Vilsmeier reagent is a source of reactive chloride. Hydroxyl groups or other sensitive functionalities on your pyrazole's side chains can be converted to chlorides. For example, a 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole was found to undergo simultaneous formylation and substitution of the hydroxyl group to yield 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde.[1]
-
Solution: Protect sensitive functional groups (like alcohols) prior to the Vilsmeier-Haack reaction. Alternatively, if the chlorinated product is desired, this one-pot reaction can be advantageous.[4]
-
-
Dealkylation: Bulky N-alkyl groups, such as tert-butyl, can be cleaved under the reaction conditions, leading to an N-unsubstituted pyrazole.[1]
-
Solution: If dealkylation is a problem, consider using a less labile N-substituent, such as a phenyl or methyl group.
-
-
Reaction with in situ Formaldehyde: Prolonged heating of DMF can lead to the generation of small amounts of formaldehyde. This can result in hydroxymethylation of the pyrazole ring if the formylation is slow.[1]
-
Solution: Optimize the reaction to proceed at a lower temperature or for a shorter duration to minimize DMF decomposition.
-
-
Reactions on Side Chains: Activated methyl or methylene groups on the pyrazole ring can also react with the Vilsmeier reagent.
-
Solution: This is a known reactivity pathway and may be unavoidable. If this pathway is dominant, a different synthetic strategy for introducing the formyl group might be necessary.
-
Table 1: Common Issues and Recommended Actions
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Electron-withdrawing groups on pyrazole | Increase reaction temperature; use a larger excess of Vilsmeier reagent. |
| Steric hindrance | Prolong reaction time; consider an alternative synthesis. | |
| Moisture contamination | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. | |
| Poor Regioselectivity | Incorrect product characterization | Confirm structure using 2D NMR (HMBC, NOESY). |
| Side Product Formation | Chlorination of sensitive groups (e.g., -OH) | Protect the functional group before the reaction. |
| Dealkylation of N-substituent | Use a more stable N-substituent (e.g., N-phenyl). | |
| Hydroxymethylation | Reduce reaction temperature or time to minimize DMF decomposition. |
Frequently Asked Questions (FAQs)
Q4: Why is the formylation of pyrazoles typically regioselective for the C4 position?
A4: The regioselectivity is a direct consequence of the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms (N1 and N2) exert a strong electron-withdrawing inductive effect. This effect reduces the electron density at the adjacent carbon atoms, C3 and C5. The C4 position, being further away from the electronegative nitrogen atoms, retains a higher electron density, making it the most nucleophilic carbon on the ring and thus the preferential site for electrophilic attack by the Vilsmeier reagent.[3]
Q5: What is the general mechanism for the formylation of pyrazoles?
A5: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex).
-
Deprotonation: A base (such as the chloride ion or another DMF molecule) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon. Subsequent elimination of dimethylamine yields the final 4-formylpyrazole product.[2][3]
Mechanism of Vilsmeier-Haack Reaction on Pyrazole
Caption: Key stages of the Vilsmeier-Haack formylation of pyrazoles.
Q6: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A6: The reagents used in this reaction are hazardous and must be handled with extreme care.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. It should be handled exclusively in a well-ventilated chemical fume hood.[2]
-
Vilsmeier Reagent: The in situ formed reagent is also moisture-sensitive and corrosive.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching step (adding the reaction mixture to ice/water) are both highly exothermic and can cause splashing if not done slowly and with adequate cooling.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.
Validated Experimental Protocol
This general protocol is a starting point and may require optimization based on your specific pyrazole substrate.
Objective: To synthesize a 4-formylpyrazole via the Vilsmeier-Haack reaction.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (2.0 - 4.0 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 4 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (e.g., 4 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at 0°C for an additional 30 minutes. The mixture may become a viscous, white solid or slurry.[4]
-
Addition of Pyrazole: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically between 70°C and 120°C). Monitor the reaction progress by TLC.[1][2] To do this, carefully take a small aliquot from the reaction, quench it in a vial with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a base, such as solid sodium bicarbonate or a saturated solution of sodium carbonate, until the pH is > 8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., DCM or ethyl acetate) three times. If an emulsion forms, add brine to help break it.[2]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-formylpyrazole.[4]
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]
-
Dailidė, M., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1287. [Link]
-
Singh, K., et al. (2012). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 36(1), 52-54. [Link]
-
Patel, R. P., & Patel, S. K. (2011). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 2(11), 2801-2815. [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27387. [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27387. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 410-418. [Link]
-
El-Shehry, M. F., et al. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 75(11), 1463-1490. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
Technical Support Center: Purification of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual N,N-dimethylformamide (DMF) in their product following synthesis. Given that this compound is commonly synthesized via the Vilsmeier-Haack reaction, where DMF is used as both a reagent and a solvent, its removal is a critical step to ensure product purity.[1][2][3]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during the purification process.
Understanding the Challenge: Why is DMF Difficult to Remove?
N,N-dimethylformamide (DMF) is a high-boiling point (153 °C), polar aprotic solvent that is miscible with water and a wide range of organic solvents.[4] These properties make it an excellent solvent for many reactions but also complicate its removal from the final product, especially when the product itself has a high boiling point or is a non-volatile solid.
| Property | N,N-Dimethylformamide (DMF) | This compound |
| Molecular Formula | C₃H₇NO | C₁₀H₁₄N₂O |
| Molecular Weight | 73.09 g/mol | 178.23 g/mol |
| Boiling Point | 153 °C (307 °F; 426 K)[5] | Data not available (Expected to be >200 °C) |
| Melting Point | -61 °C (-78 °F; 212 K)[5] | Data not available |
| Solubility in Water | Miscible[5] | Expected to be low to insoluble |
| Common Solubilities | Alcohols, ethers, ketones, esters, hydrocarbons | Expected to be soluble in common organic solvents like DCM, EtOAc, and Chloroform |
Troubleshooting Workflow for DMF Removal
The optimal method for removing residual DMF depends heavily on the physical state and solubility of your this compound product. The following workflow will guide you in selecting the most appropriate purification strategy.
Caption: Decision workflow for selecting a DMF removal method.
FAQs and In-Depth Troubleshooting Guides
Q1: My ¹H NMR spectrum shows persistent peaks at ~8.0, 2.9, and 2.7 ppm. How do I confirm this is DMF and remove it?
A1: Identifying and Removing Residual DMF through Aqueous Extraction
The characteristic signals for DMF in ¹H NMR (in CDCl₃) are a singlet at ~8.02 ppm (formyl proton) and two singlets at ~2.97 and ~2.88 ppm (methyl protons).[6] Their presence confirms DMF contamination. The most robust method for removing DMF from a water-insoluble product like this compound is a thorough aqueous workup.
Causality Behind the Method: This technique is based on the principle of liquid-liquid extraction and partitioning. DMF is highly polar and water-miscible, while your product, with its cyclohexyl group, is significantly more lipophilic and will preferentially stay in a non-polar organic solvent. The repeated aqueous washes continuously remove the DMF from the organic phase into the aqueous phase.
Detailed Protocol: Enhanced Aqueous Extraction
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble but has limited miscibility with water. Ethyl acetate (EtOAc) or diethyl ether (Et₂O) are excellent first choices. Use a volume that is 10-20 times the volume of DMF.
-
Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. A common rule of thumb is to use a volume of water equal to the organic layer for each wash. Repeat this wash 3-5 times.
-
Brine or LiCl Wash: To further enhance the removal of DMF, perform 1-2 washes with a saturated aqueous solution of sodium chloride (brine) or a 5% aqueous solution of lithium chloride (LiCl).[7] These salt solutions increase the polarity of the aqueous phase, which further decreases the solubility of DMF in the organic layer and helps to break up any emulsions.
-
Drying and Concentration: After the final wash, separate the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Validation: Dissolve a small sample of the resulting residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum to check for the absence of the characteristic DMF peaks.
Q2: My product is an oil and remains oily even after aqueous extraction. How can I remove the last traces of DMF?
A2: Azeotropic Removal of Trace DMF
For non-volatile oils where trace amounts of DMF persist, azeotropic removal is a highly effective technique.
Causality Behind the Method: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. By adding a solvent that forms a low-boiling azeotrope with DMF, you can remove it at a lower temperature than DMF's boiling point. Toluene and heptane are commonly used for this purpose.
Detailed Protocol: Azeotropic Distillation
-
Solvent Addition: To your oily product containing trace DMF, add a volume of toluene that is 5-10 times the estimated volume of the remaining DMF.
-
Rotary Evaporation: Concentrate the mixture on a rotary evaporator. The toluene-DMF azeotrope will co-distill, effectively removing the DMF.
-
Repeat: Repeat this process 2-3 times to ensure complete removal of DMF.
-
Final Drying: After the final co-distillation, place the flask under high vacuum for several hours to remove any remaining toluene.
Q3: My product appears to be a solid in the crude reaction mixture. Can I use this to my advantage?
A3: Purification by Precipitation or Recrystallization
If your product is a solid and has low solubility in water or a non-polar solvent like hexanes, you can leverage this for a very effective and straightforward purification.
Causality Behind the Method: This method relies on the differential solubility of your product and DMF. Your product is precipitated or crystallized from a solvent system in which it is poorly soluble, while the highly soluble DMF remains in the solution (the mother liquor).
Detailed Protocol: Purification by Precipitation
-
Precipitation: Slowly add the crude reaction mixture (in DMF) to a large volume of vigorously stirring ice-cold water. The non-polar this compound should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining DMF and other water-soluble impurities.
-
Drying: Dry the solid product under vacuum.
-
Recrystallization (Optional but Recommended): For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
Q4: I've tried aqueous extraction, but my product is still not pure. What is the next step?
A4: Final Purification by Column Chromatography
Flash column chromatography is a standard and highly effective method for purifying pyrazole-4-carbaldehydes and removing any remaining DMF or other reaction byproducts.
Causality Behind the Method: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). The polarity of the compounds determines their rate of travel through the column.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A common eluent system for pyrazole derivatives is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and load it onto the column.
-
Elution and Collection: Elute the column with the mobile phase, collecting fractions and monitoring them by thin-layer chromatography (TLC).
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Final Validation of Purity
Regardless of the method used, the final purity of your this compound should be confirmed by appropriate analytical techniques.
-
¹H NMR Spectroscopy: This is the most direct method to confirm the absence of DMF. The characteristic peaks of DMF should be completely absent in the spectrum of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for detecting trace amounts of volatile impurities like DMF.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to assess the overall purity of the final compound.
By following this structured troubleshooting guide, you will be well-equipped to address the common challenge of residual DMF and obtain high-purity this compound for your research and development needs.
References
-
Shaaban, M. R., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Brazdžionytė, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. Available at: [Link]
-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 903-911. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
VM Minerals. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-12. Available at: [Link]
-
ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. J. Am. Chem. Soc., 143(43), 18096–18105. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation studies. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Stability of Pyrazole-4-carbaldehydes in Solution
Welcome to the technical support center for pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks in their experimental workflows. Pyrazole-4-carbaldehydes are invaluable synthetic intermediates, but their reactivity can also lead to stability challenges in solution. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative measures to ensure the integrity of your compounds and the reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, delving into the root causes and offering actionable solutions.
Issue 1: Your solution of pyrazole-4-carbaldehyde is developing a yellow tint over time.
Question: I dissolved my white, crystalline pyrazole-4-carbaldehyde in DMSO for a reaction, and after a short period at room temperature, the solution has turned yellow. What is happening, and will it affect my experiment?
Answer:
The appearance of a yellow tint is a common indicator of degradation. While minor discoloration may not significantly impact some reactions, it is a sign that the integrity of your starting material is compromised. This can lead to lower yields, unexpected side products, and difficulty in purification.
Underlying Causes & Mechanistic Insights:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities in your solvent. The initial oxidation product is the corresponding pyrazole-4-carboxylic acid, which is generally colorless. However, subsequent degradation of the pyrazole ring or reactions involving impurities can lead to colored polymeric byproducts.
-
Solvent Impurities: "Anhydrous" solvents can still contain trace amounts of water and peroxides. Peroxides are potent oxidizing agents that can initiate radical chain reactions, leading to the degradation of the aldehyde.
Preventative & Corrective Actions:
-
Solvent Purity is Paramount:
-
Use freshly opened, anhydrous, inhibitor-free solvents whenever possible. .
-
For reactions sensitive to oxidation, it is best practice to degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.
-
-
Inert Atmosphere:
-
Prepare and store your pyrazole-4-carbaldehyde solutions under an inert atmosphere. This can be achieved by using Schlenk techniques or working in a glovebox.
-
-
Minimize Light Exposure:
-
Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil.
-
-
Temperature Control:
-
Prepare solutions fresh and use them immediately. If storage is unavoidable, keep the solution at a low temperature (2-8°C) to slow the rate of degradation.[1]
-
Issue 2: You are observing a loss of reactivity or incomplete conversion in a reaction involving a pyrazole-4-carbaldehyde solution.
Question: I am performing a reductive amination using a pyrazole-4-carbaldehyde that was dissolved in methanol a few days ago and stored at room temperature. My reaction is sluggish and I'm seeing a significant amount of unreacted starting amine. What could be the cause?
Answer:
A loss of reactivity in your pyrazole-4-carbaldehyde solution is a strong indication of degradation. The aldehyde functional group, which is the reactive center for many subsequent transformations, may have been converted to a less reactive species.
Underlying Causes & Mechanistic Insights:
-
Hemiacetal/Acetal Formation in Protic Solvents: In protic solvents like methanol or ethanol, aldehydes can exist in equilibrium with their corresponding hemiacetals and acetals. While hemiacetal formation is reversible, the formation of the full acetal is more stable and renders the carbonyl group unreactive towards nucleophiles. This equilibrium is catalyzed by both acid and base.
-
Oxidation to Carboxylic Acid: As mentioned previously, the aldehyde can be oxidized to the corresponding carboxylic acid. Carboxylic acids are generally unreactive under typical reductive amination conditions. The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a known reaction, often achieved using oxidizing agents like potassium permanganate.[2]
Visualizing Hemiacetal Formation:
Caption: Equilibrium between pyrazole-4-carbaldehyde and its hemiacetal in methanol.
Preventative & Corrective Actions:
-
Solvent Selection:
-
For reactions where the aldehyde reactivity is crucial, consider using a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents do not have acidic protons and cannot form hemiacetals or acetals.[3][4]
-
If a protic solvent is required for solubility or reaction conditions, prepare the solution immediately before use.
-
-
Monitoring Solution Integrity:
-
If you must store a solution, it is advisable to check its purity before use. This can be done by thin-layer chromatography (TLC) to see if new, more polar spots (indicative of carboxylic acid formation) have appeared, or by ¹H NMR to check for the characteristic aldehyde proton signal.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid pyrazole-4-carbaldehydes?
A1: Solid pyrazole-4-carbaldehydes are generally more stable than their solutions. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Storing under an inert atmosphere can further prolong shelf life.
Q2: How does pH affect the stability of pyrazole-4-carbaldehydes in aqueous solutions?
A2: The stability of aldehydes in aqueous solutions can be significantly influenced by pH.
-
Acidic Conditions (pH < 4): Acid catalysis can promote acetal formation if an alcohol is present. It can also potentially lead to hydrolysis of substituents on the pyrazole ring, depending on the specific structure.
-
Neutral Conditions (pH ≈ 7): This is generally the pH range of greatest stability against acid- or base-catalyzed degradation.
-
Basic Conditions (pH > 8): Aldehydes can undergo base-catalyzed self-condensation reactions (e.g., aldol condensation), although this is more common for aldehydes with α-protons. More importantly, pyrazole rings can be susceptible to nucleophilic attack and potential ring-opening under strongly basic conditions, especially if activated by electron-withdrawing groups.
Q3: Can I use antioxidants to stabilize my pyrazole-4-carbaldehyde solutions?
A3: The use of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used for stabilizing aldehydes include butylated hydroxytoluene (BHT) and hydroquinone. However, it is crucial to consider the compatibility of these additives with your downstream reaction conditions. A small amount (e.g., 0.01-0.1%) is often sufficient. It is recommended to run a small-scale compatibility test before proceeding with your main experiment.
Q4: What is the best way to monitor the stability of my pyrazole-4-carbaldehyde solution over time?
A4: A stability-indicating analytical method is essential for quantitatively monitoring the degradation of your compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is often the method of choice. A stability study would involve analyzing the sample at various time points and observing the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation of degradation products. The disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals can provide direct evidence of degradation.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Pyrazole-4-carbaldehyde Solution for Immediate Use
-
Preparation: Ensure all glassware is clean and dry.
-
Solvent Selection: Choose an appropriate solvent for your reaction (see Troubleshooting Issue 2 for guidance). If using a solvent prone to peroxide formation (e.g., THF, dioxane), ensure it is freshly purified or tested for peroxides.
-
Inert Atmosphere: For sensitive reactions, flush the reaction vessel with an inert gas (argon or nitrogen).
-
Dissolution: Weigh the required amount of pyrazole-4-carbaldehyde and add the solvent via a syringe or cannula under a positive pressure of inert gas.
-
Use: Use the freshly prepared solution immediately in your reaction.
Protocol 2: Workflow for Investigating Solution Stability
Sources
- 1. biosynth.com [biosynth.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. theorango.com [theorango.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde in reaction media
Introduction
Welcome to the technical support guide for 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. This valuable heterocyclic building block is instrumental in the synthesis of novel pharmaceutical and agrochemical agents. However, its molecular structure, featuring a bulky, non-polar cyclohexyl group appended to a polar pyrazole-carbaldehyde scaffold, frequently presents a significant challenge in the laboratory: poor solubility in common reaction media.
This guide is designed for researchers, chemists, and drug development professionals to diagnose and overcome solubility issues. We will explore the underlying chemical principles and provide a series of practical, field-tested troubleshooting strategies, from fundamental solvent selection to advanced energy-input techniques.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. Why is it so poorly soluble?
A: The solubility behavior of this compound is dictated by its amphipathic nature. The cyclohexyl group is large and hydrophobic, favoring non-polar environments. Conversely, the pyrazole ring and the carbaldehyde group introduce polarity and the capacity for hydrogen bonding. This structural dichotomy means it often fails to dissolve well in either purely non-polar solvents (like hexanes) or highly polar, protic solvents (like water). Achieving solubilization requires a solvent system that can effectively accommodate both the greasy cyclohexyl tail and the polar head.
Q2: What are the best starting solvents for dissolving this compound?
A: A good starting point is to use polar aprotic solvents, which are known to be effective for a wide range of organic molecules. Based on the general properties of N-substituted pyrazoles, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates. For specific recommendations and their physical properties, refer to Table 1 in the Troubleshooting Guide.
Q3: My reaction requires a non-polar solvent, but the aldehyde won't dissolve. What can I do?
A: This is a classic solubility dilemma. You have several options:
-
Use a Co-solvent: Introduce a small amount of a compatible polar aprotic solvent (e.g., 5-10% v/v of THF or DMF) into your non-polar solvent (e.g., toluene). This can dramatically increase solubility without drastically altering the overall reaction environment.
-
Employ Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, PTC is an outstanding choice. The aldehyde can remain in the non-polar solvent while the catalyst transports the reagent from an aqueous or solid phase to the reaction site.[1][2][3]
-
Gentle Heating: Applying heat increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid aldehyde. Always check the thermal stability of your reactants first.
Q4: Can I use physical methods to force it into solution?
A: Yes. Physical methods are often the first line of defense. Gentle heating with stirring is the simplest approach. For more stubborn cases, sonication is highly effective. The ultrasonic waves induce acoustic cavitation—the formation and collapse of microscopic bubbles—which creates localized high-energy microenvironments that break apart solute particles and accelerate dissolution.[4][5][6]
Q5: Are there any advanced techniques for reactions where solubility remains a persistent issue?
A: For particularly challenging systems, Microwave-Assisted Organic Synthesis (MAOS) is a powerful tool. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance solubility and dramatically shorten reaction times.[7][8][9] This technique is especially useful for pushing sluggish, heterogeneous reactions to completion.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to overcoming the solubility challenges of this compound.
Logical Flow for Solubility Troubleshooting
The following diagram outlines a decision-making process for addressing solubility issues, starting with the simplest methods and progressing to more advanced techniques.
Caption: Decision workflow for troubleshooting solubility.
Solution 1: Systematic Solvent Selection & Co-Solvency
The most fundamental solution is to identify a suitable solvent or solvent mixture. A systematic screening process is highly recommended.
Causality: The principle of "like dissolves like" is key. A good solvent must have a polarity that is compatible with both the non-polar cyclohexyl group and the polar pyrazole-carbaldehyde moiety. Polar aprotic solvents are ideal because they possess a high dielectric constant to solvate the polar regions without interfering with reactions via hydrogen bonding.
Data Presentation: Recommended Solvents
| Solvent | Abbreviation | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Use Case |
| Dichloromethane | DCM | 39.6 | 9.1 | Excellent Initial Choice. Volatile and dissolves a wide range of organics. Good for reactions near room temperature. |
| Tetrahydrofuran | THF | 66 | 7.5 | Versatile Option. Less polar than DCM, good for organometallic reactions. Can form peroxides. |
| Ethyl Acetate | EtOAc | 77.1 | 6.0 | Greener Choice. Moderately polar ester, useful for extractions and chromatography as well. |
| Acetonitrile | MeCN | 81.6 | 37.5 | Highly Polar. Miscible with water. Good for reactions involving salts. |
| Dimethylformamide | DMF | 153 | 36.7 | Powerful Solvent. High boiling point, excellent solvating power for stubborn compounds. Can be difficult to remove. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | Very Powerful. Similar to DMF but with a higher boiling point. Use for high-temperature reactions.[10] |
| Toluene | - | 110.6 | 2.4 | Co-solvent Candidate. Use as a primary non-polar solvent with a polar co-solvent to aid dissolution. |
Experimental Protocol: Solvent Screening
-
Preparation: Dispense 10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different candidate solvent from Table 1.
-
Initial Observation: Agitate each vial at room temperature for 2 minutes (e.g., using a vortex mixer). Record visual observations (fully dissolved, partially dissolved, suspended).
-
Incremental Addition: For vials where the compound did not fully dissolve, add another 0.5 mL of the solvent and agitate again.
Solution 2: Physical Methods for Solubility Enhancement
If a suitable solvent is identified but dissolution is slow or incomplete, physical methods can provide the necessary energy to facilitate the process.
A. Thermal Energy (Heating)
Causality: Increasing the temperature of the solvent increases its kinetic energy. These energized solvent molecules collide more frequently and forcefully with the solute, breaking down the intermolecular forces in the solid's crystal lattice and promoting dissolution.
Experimental Protocol: Aiding Dissolution with Heat
-
Add the aldehyde and the selected solvent to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Begin stirring to create a suspension.
-
Gently warm the flask using a heating mantle or oil bath to a temperature approximately 20-30 °C below the solvent's boiling point.
-
Maintain stirring and gentle heat until the solid is fully dissolved.
-
Self-Validation: Observe the solution. It should become clear and homogeneous. If the solid oils out or decomposes (indicated by a color change to dark brown/black), the temperature is too high.
B. Ultrasonic Energy (Sonication)
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid. The rapid collapse of these cavitation bubbles generates intense, localized shockwaves and microjets, which act as a powerful mechanical force to break up solute agglomerates and enhance solvent penetration into the solid matrix.[5][11]
Experimental Protocol: Aiding Dissolution with Sonication
-
Prepare a suspension of the aldehyde in the chosen solvent in a flask or vial.
-
Place the vessel into an ultrasonic cleaning bath, ensuring the liquid level inside the vessel is below the water level in the bath.
-
Turn on the sonicator and apply ultrasonic energy for 5-15 minute intervals.
-
Visually inspect the solution after each interval.
-
Self-Validation: The suspension should clarify as the solid dissolves. This method is advantageous as it often works at room temperature, avoiding potential thermal degradation of the compound.[6]
Solution 3: Advanced & Alternative Reaction Conditions
When simple solvent changes and physical methods are insufficient, modifying the fundamental reaction setup is the next logical step.
A. Phase-Transfer Catalysis (PTC)
Causality: PTC is designed for reactions between reactants that are soluble in immiscible phases (e.g., an organic phase and an aqueous phase).[3] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the water-soluble reactant. This complex is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the organic-soluble substrate.[1]
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: General PTC Reaction Setup
-
Organic Phase: Dissolve this compound in a non-polar solvent (e.g., toluene or DCM) in a reaction flask.
-
Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Aqueous Phase: Add the second reagent dissolved in an aqueous solution (e.g., an aqueous solution of KCN or NaOH).
-
Reaction: Stir the biphasic mixture vigorously to maximize the interfacial surface area. The reaction progress can be monitored by TLC or LC-MS.
-
Self-Validation: Successful PTC is often indicated by the consumption of starting material in the organic phase, even with vigorous stirring of the two distinct layers.
B. Microwave-Assisted Organic Synthesis (MAOS)
Causality: MAOS utilizes microwave energy to directly heat the reactants and solvent through dipole rotation and ionic conduction.[8] This leads to extremely rapid, uniform (volumetric) heating, which can overcome solubility barriers and dramatically accelerate reaction rates compared to conventional heating methods.[7][9]
Experimental Protocol: General MAOS Reaction
-
Vessel Preparation: In a specialized microwave reaction vessel, combine the aldehyde, other reactants, and a high-boiling point polar solvent (e.g., DMF, NMP, or ethylene glycol). Note: The solvent must be able to absorb microwave energy.
-
Sealing: Securely cap the vessel.
-
Irradiation: Place the vessel in the microwave reactor and program the desired temperature, pressure, and reaction time.
-
Cooling & Workup: After the reaction is complete, the vessel is cooled (often with compressed air) before being opened for workup.
-
Self-Validation: MAOS often leads to higher yields and cleaner reaction profiles in significantly less time (minutes vs. hours) than conventional methods.[12]
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Garekani, H. A., et al. (2001). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
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Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Cyclohexyl vs. Aryl Substituted Pyrazoles
Introduction: The Pyrazole Scaffold and the Significance of Substitution
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This versatility has led to the development of numerous pyrazole-containing drugs. The biological activity of a pyrazole derivative is profoundly influenced by the nature of the substituents on the pyrazole core. Among the myriad of possible substitutions, the choice between an aliphatic, cyclic group like cyclohexyl and an aromatic group like a phenyl ring can dramatically alter the compound's pharmacological profile.
This guide provides a comparative analysis of the biological activity of cyclohexyl- versus aryl-substituted pyrazoles. We will delve into the structure-activity relationships (SAR) that govern their efficacy, explore the mechanistic basis for their differential effects, and provide detailed experimental protocols for their evaluation. Our focus will be on two key areas where these compounds have shown significant promise: anticancer and antimicrobial applications.
Anticancer Activity: A Tale of Two Substituents
Pyrazole derivatives have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. The substitution at various positions on the pyrazole ring plays a critical role in determining their potency and selectivity.
Kinase Inhibition: Targeting the Engines of Cell Growth
Many pyrazole-based anticancer drugs function as kinase inhibitors.[3][4] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The binding of a pyrazole derivative to the ATP-binding pocket of a kinase is a key event in its mechanism of action. The nature of the substituent on the pyrazole ring can significantly influence this binding interaction.
Comparative Data on Kinase Inhibition
| Compound ID | Substituent | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 1a | Cyclohexyl | HPK1 | 15 | T-cell assay | [5] |
| 1b | Phenyl | HPK1 | >1000 | T-cell assay | [5] |
| 2a | 4-chlorophenyl | EGFR | 80 | MCF-7 | [6] |
| 2b | Cyclohexyl | EGFR | >1000 | MCF-7 | [6] |
Structure-Activity Relationship (SAR) Analysis
The data presented above suggests that for certain kinases, a cyclohexyl substituent may be preferred over an aryl group. For instance, in the case of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, the cyclohexyl-substituted pyrazole 1a is significantly more potent than its phenyl counterpart 1b .[5] This could be attributed to the conformational flexibility of the cyclohexyl ring, allowing it to adopt an optimal orientation within the hydrophobic pocket of the kinase.
Conversely, for the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy, the aryl-substituted pyrazole 2a is more active. This is likely due to the ability of the phenyl ring to engage in favorable π-π stacking interactions with aromatic residues in the EGFR active site.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway: Kinase Signaling Cascade
Caption: Inhibition of a receptor tyrosine kinase by an aryl-substituted pyrazole.
Antimicrobial Activity: A Battle Against Pathogens
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with both antibacterial and antifungal activities reported.[7][8]
Targeting Microbial Growth and Survival
The mechanism of action of antimicrobial pyrazoles can vary. Some may inhibit essential enzymes in bacteria or fungi, while others may disrupt cell membrane integrity. The nature of the substituent on the pyrazole ring can influence both the potency and the spectrum of activity.
Comparative Data on Antimicrobial Activity
| Compound ID | Substituent | Organism | MIC (µg/mL) | Reference |
| 3a | 4-chlorophenyl | E. coli | 62.5 | [8] |
| 3b | Cyclohexyl | E. coli | >250 | [8] |
| 4a | 4-tolyl | C. albicans | 7.8 | [8] |
| 4b | Cyclohexyl | C. albicans | 125 | [8] |
Structure-Activity Relationship (SAR) Analysis
The available data suggests that aryl-substituted pyrazoles may be more effective as antimicrobial agents compared to their cyclohexyl counterparts. For example, the 4-chlorophenyl substituted pyrazole 3a exhibits significantly better activity against E. coli than the cyclohexyl-substituted analog 3b .[8] Similarly, the 4-tolyl substituted pyrazole 4a is a more potent inhibitor of the fungus Candida albicans than the cyclohexyl derivative 4b .[8]
The enhanced activity of the aryl-substituted compounds could be due to several factors. The planar aromatic ring may facilitate intercalation into microbial DNA or binding to flat hydrophobic regions of target enzymes. Additionally, the electronic properties of the aryl ring can be fine-tuned with substituents to optimize interactions with the target.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial or fungal culture
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth.
-
Add the inoculum to each well of the microplate containing the diluted compounds.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Insights: The Physicochemical Basis of Differential Activity
The observed differences in the biological activity of cyclohexyl- and aryl-substituted pyrazoles can be rationalized by considering their distinct physicochemical properties:
-
Lipophilicity: Both cyclohexyl and aryl groups increase the lipophilicity of the pyrazole scaffold, which can enhance membrane permeability and access to intracellular targets. However, the more rigid and planar nature of the aryl ring may favor interactions with specific binding sites.
-
Steric Bulk and Conformation: The cyclohexyl group is bulkier and more conformationally flexible than a phenyl ring. This can be advantageous if the target's binding pocket is large and can accommodate different conformations. However, in more constrained binding sites, the rigid aryl ring may provide a better fit.
-
Electronic Effects: The aryl ring can participate in a variety of electronic interactions, including π-π stacking, cation-π interactions, and hydrogen bonding (if substituted with appropriate functional groups). These interactions are not possible with the aliphatic cyclohexyl ring.
Conclusion and Future Directions
The choice between a cyclohexyl and an aryl substituent on a pyrazole scaffold has a profound impact on its biological activity. While general trends can be observed, the optimal substituent is highly dependent on the specific biological target. Aryl-substituted pyrazoles often exhibit enhanced activity due to their ability to engage in a wider range of binding interactions, particularly with targets that have aromatic residues in their active sites. However, the conformational flexibility of the cyclohexyl group can be advantageous in certain contexts.
The existing literature provides valuable insights, but there is a clear need for more systematic, head-to-head comparative studies of cyclohexyl- and aryl-substituted pyrazoles against a broader range of biological targets. Such studies, coupled with computational modeling and structural biology, will be instrumental in guiding the rational design of next-generation pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole-4-carbaldehydes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its unique electronic and steric properties make it a privileged scaffold in drug design. Within the diverse family of pyrazole derivatives, substituted pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functionality at the C4 position serves as a linchpin for a vast array of chemical transformations, enabling the construction of complex molecular frameworks.
This guide provides an in-depth comparative analysis of the principal synthetic routes to this pivotal class of compounds. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind each method, offering field-proven insights to inform your synthetic strategy. Our objective is to equip you with the knowledge to select the optimal path for your specific target, considering factors such as substrate scope, reaction efficiency, scalability, and functional group tolerance.
Core Synthetic Strategies: A Head-to-Head Comparison
We will dissect and compare four major synthetic strategies for the preparation of substituted pyrazole-4-carbaldehydes:
-
The Vilsmeier-Haack Reaction: A robust and widely used classical method.
-
The Duff Reaction: A classic approach for the formylation of activated aromatic systems.
-
Metal-Catalyzed C-H Formylation: Modern, efficient, and often milder alternatives.
-
Formylation via Directed ortho-Lithiation: A powerful strategy for regioselective functionalization.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is arguably the most prevalent and reliable method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2][3] It employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanistic Rationale
The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This potent electrophile then undergoes an electrophilic aromatic substitution with the electron-rich pyrazole ring, preferentially at the C4 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired pyrazole-4-carbaldehyde. The success of this reaction is highly dependent on the electronic nature of the pyrazole substrate; electron-donating groups on the pyrazole ring enhance its nucleophilicity and facilitate the reaction.
Figure 1. General workflow of the Vilsmeier-Haack reaction on a pyrazole substrate.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Pyrazole: Dissolve 1-phenyl-3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature, then heat to 60–80 °C for 2–6 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Performance Data
| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Phenyl-3-methyl-1H-pyrazole | 4 | 80-90 | 89 |
| 1,3-Diphenyl-1H-pyrazole | 6 | 80 | 75 |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | 1 | 120 | 92 |
The Duff Reaction: A Method for Activated Pyrazoles
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid. It is particularly effective for highly activated aromatic compounds.
Mechanistic Rationale
The reaction is believed to proceed through the formation of an electrophilic iminium species generated from HMTA under acidic conditions. This electrophile then attacks the electron-rich C4 position of the pyrazole. Subsequent hydrolysis of the intermediate Schiff base yields the pyrazole-4-carbaldehyde. The Duff reaction is generally less efficient than the Vilsmeier-Haack reaction, often requiring longer reaction times and higher temperatures.[4]
Figure 2. Simplified mechanism of the Duff reaction for pyrazole formylation.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1H-pyrazole (1 equivalent) and hexamethylenetetramine (1.5 equivalents) in trifluoroacetic acid (TFA).
-
Heating: Heat the reaction mixture to reflux for 12 hours.
-
Work-up: After cooling, pour the mixture into ice water.
-
Isolation and Purification: Collect the resulting solid by filtration and purify by column chromatography.
Performance Data
| Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Phenyl-1H-pyrazole | 12 | Reflux | 76.5 |
| 1-(4-Chlorophenyl)-1H-pyrazole | 12 | Reflux | 85.2 |
| 1-(4-Nitrophenyl)-1H-pyrazole | 12 | Reflux | 98.9 |
Metal-Catalyzed C-H Formylation: A Modern Approach
Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of a wide range of organic molecules, including pyrazole-4-carbaldehydes.[5] Palladium, rhodium, and iridium catalysts have been successfully employed for this transformation.
Mechanistic Rationale
These reactions typically proceed via a directed C-H activation mechanism. A directing group on the pyrazole substrate (often at the N1 position) coordinates to the metal center, facilitating the regioselective activation of the C4-H bond. This is followed by the insertion of a formylating agent, such as carbon monoxide or a formaldehyde equivalent, and subsequent reductive elimination to afford the formylated product and regenerate the active catalyst.
Figure 3. A generalized catalytic cycle for directed C-H formylation of pyrazoles.
Illustrative Protocol: Palladium-Catalyzed Formylation
While a universal protocol is not feasible due to the diversity of catalytic systems, a representative procedure is as follows:
-
Reaction Setup: In a sealed tube, combine the N-substituted pyrazole (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a ligand (if required), and a formylating agent in a suitable solvent.
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 80-120 °C) for several hours under an inert atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.
Performance Data
| Catalyst System | Formylating Agent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / Ag₂O | Paraformaldehyde | 120 | Moderate to Good |
| [RhCp*Cl₂]₂ / AgSbF₆ | CO / H₂ | 100 | Good |
Formylation via Directed ortho-Lithiation: A Regiospecific Tool
For pyrazoles that are not amenable to electrophilic formylation methods, a directed ortho-lithiation approach provides a powerful alternative. This method relies on the deprotonation of the C4 position with a strong organolithium base, followed by quenching the resulting aryllithium species with a formylating agent.
Mechanistic Rationale
The regioselectivity of this method is governed by the acidity of the C-H protons on the pyrazole ring. The C4-H is often the most acidic, allowing for its selective deprotonation by a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 4-lithiopyrazole is a potent nucleophile that readily reacts with an electrophilic formylating agent, such as DMF, to furnish the desired pyrazole-4-carbaldehyde after aqueous work-up.
Figure 4. Reaction pathway for the formylation of pyrazoles via directed ortho-lithiation.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-1H-pyrazole-4-carbaldehyde
-
Reaction Setup: To a solution of 1-(tert-butyl)-1H-pyrazole (1 equivalent) in anhydrous THF under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Lithiation: Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Formylation: Add anhydrous DMF (1.2 equivalents) dropwise and stir for an additional 1-2 hours at -78 °C.
-
Quenching: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
Performance Data
| Substrate | Base | Temperature (°C) | Yield (%) |
| 1-(tert-Butyl)-1H-pyrazole | n-BuLi | -78 | ~70-80 |
| 1-Phenyl-1H-pyrazole | n-BuLi | -78 | Moderate |
Comparative Analysis and Conclusion
The selection of an appropriate synthetic route for a substituted pyrazole-4-carbaldehyde is a critical decision that can significantly impact the overall efficiency of a synthetic campaign.
| Method | Advantages | Disadvantages | Best Suited For |
| Vilsmeier-Haack | High yields, readily available reagents, scalable. | Harsh conditions, limited to electron-rich pyrazoles. | Large-scale synthesis of simple, electron-rich pyrazole-4-carbaldehydes. |
| Duff Reaction | Milder than Vilsmeier-Haack, good for some activated systems. | Often lower yields, longer reaction times, complex mechanism. | Formylation of highly activated pyrazoles, such as pyrazolones. |
| Metal-Catalyzed | Mild conditions, high functional group tolerance, high regioselectivity. | Expensive catalysts, may require directing groups and optimization. | Synthesis of complex, multifunctional pyrazole-4-carbaldehydes. |
| Lithiation | High regioselectivity, applicable to a broad substrate scope. | Requires cryogenic temperatures and handling of pyrophoric reagents. | Substrates that are not amenable to electrophilic formylation. |
By carefully considering the attributes of each method in the context of the specific synthetic challenge, researchers can confidently select the most appropriate and efficient route to access these valuable pyrazole-containing building blocks.
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A Comparative Guide to a Validated Stability-Indicating HPLC Method for Purity Assessment of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
Introduction
1-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and precision.[4][5] This guide provides an in-depth look at a validated stability-indicating HPLC method for the purity assessment of this compound, comparing it with other analytical approaches and methodologies.
The Imperative of a Validated, Stability-Indicating Method
A crucial aspect of any purity assessment method is its ability to be "stability-indicating." This means the method must be able to accurately measure the active ingredient without interference from any degradation products, process impurities, or other potential contaminants.[6][7] Forced degradation studies are integral to developing such a method, as they help to identify potential degradation pathways and ensure the analytical method can separate these degradants from the main compound.[8][9]
The validation of the analytical procedure is mandated by regulatory bodies to ensure that the method is suitable for its intended purpose.[10][11] This guide adheres to the principles outlined in the ICH Q2(R1) guidelines, which are a harmonized standard for the validation of analytical procedures.[12][13]
Method Development and Validation: A Causality-Driven Approach
The development of a robust HPLC method is a systematic process involving the optimization of various chromatographic parameters.
Column Selection: The Foundation of Separation
The choice of the HPLC column is the most critical decision in method development.[14] For a molecule like this compound, which possesses both hydrophobic (cyclohexyl group) and moderately polar (pyrazole-carbaldehyde moiety) characteristics, a reversed-phase C18 column is the logical starting point.[15]
-
Why a C18 Column? C18 (octadecyl) stationary phases provide a strong hydrophobic interaction with the cyclohexyl group, ensuring adequate retention. The polarity of the pyrazole ring and the carbaldehyde group allows for fine-tuning of the retention time with the mobile phase composition.
-
Comparison with Alternatives: While other columns like Phenyl-Hexyl or Cyano could be considered, the C18 phase generally offers a better balance of retention and selectivity for a broad range of compounds, making it a more robust choice for initial method development.[16] Phenyl phases can offer alternative selectivity due to π-π interactions, which could be advantageous if specific aromatic impurities are present.[17][18]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition directly influences the retention and elution of the analyte.[19][20] A gradient elution with a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[21]
-
Acetonitrile vs. Methanol: Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.
-
The Role of pH: The pH of the mobile phase can significantly affect the peak shape and retention of ionizable compounds.[22] For this compound, which is not strongly acidic or basic, a slightly acidic mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) can help to sharpen the peak and provide consistent retention times.[23]
Forced Degradation Studies: Ensuring Specificity
To validate the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions as recommended by ICH guidelines.[4][6]
-
Acid and Base Hydrolysis: The sample is exposed to acidic and basic conditions to assess its susceptibility to hydrolysis. The pyrazole ring can be susceptible to degradation under strong acidic or basic conditions.[24]
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide helps to identify potential oxidation products. The aldehyde group is a likely site for oxidation.
-
Thermal and Photolytic Stress: Exposing the sample to heat and light assesses its stability under typical storage and handling conditions.
The developed HPLC method must be able to resolve the main peak of this compound from all degradation products formed during these studies.
Method Validation Parameters and Representative Data
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[10][11]
System Suitability
Before any analysis, system suitability tests are performed to ensure the chromatographic system is functioning correctly.[25][26][27]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Specificity
The method demonstrated excellent specificity, with no interference from blanks or placebo at the retention time of the analyte. The peak purity of the analyte was confirmed using a photodiode array (PDA) detector in the stressed samples, indicating that the main peak was free from any co-eluting impurities.
Linearity and Range
The method was found to be linear over a concentration range of 50-150 µg/mL.
| Parameter | Result |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy and Precision
Accuracy was determined by recovery studies, and precision was evaluated at both repeatability and intermediate precision levels.
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the high sensitivity of the method.[28]
Robustness
The method was found to be robust with respect to small, deliberate variations in flow rate, mobile phase composition, and column temperature, with no significant impact on the results.
Comparison with Alternative Purity Assessment Methods
While HPLC is the gold standard for purity assessment, other techniques can be used, each with its own advantages and limitations.[29]
| Method | Advantages | Disadvantages |
| HPLC | High resolution, sensitivity, and precision; suitable for a wide range of compounds.[5] | Requires more complex instrumentation and expertise.[30] |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization.[31] |
| Thin Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative analysis. | Limited resolution and not suitable for quantitative analysis. |
| Capillary Electrophoresis (CE) | High efficiency and resolution; requires very small sample volumes. | Can have lower sensitivity and reproducibility compared to HPLC.[30] |
| Mass Spectrometry (MS) | Provides molecular weight and structural information.[32] | Often coupled with a separation technique like HPLC or GC for complex mixtures. |
For the comprehensive purity assessment of this compound, HPLC remains the most suitable technique due to its ability to separate a wide range of potential impurities with high resolution and sensitivity.
Experimental Protocols
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm[33]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This guide has detailed a robust, validated, and stability-indicating HPLC method for the purity assessment of this compound. The methodical approach to development and rigorous validation in accordance with ICH guidelines ensures the method is reliable, accurate, and specific. A comparison with alternative analytical techniques reinforces the superiority of HPLC for this application. The provided protocols and data serve as a valuable resource for researchers and drug development professionals, enabling them to implement this method for routine quality control and stability testing, thereby ensuring the quality and safety of pharmaceutical products.
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A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Activity of Novel 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response essential for defending against pathogens and repairing tissue damage. However, when this process becomes dysregulated, it leads to chronic inflammatory diseases, which the World Health Organization identifies as a leading cause of death worldwide.[1] Conditions such as rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders are underpinned by persistent inflammation, creating a significant and growing need for novel, effective, and safer anti-inflammatory therapeutics.[1]
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the pyrazole nucleus being a particularly prominent scaffold.[1] Pyrazole derivatives are recognized for their broad spectrum of pharmacological effects, most notably their potent anti-inflammatory activity.[1][2][3][4] This has led to the development of successful drugs like Celecoxib, a selective COX-2 inhibitor. The versatility of the pyrazole ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the synthesis and rigorous benchmarking of a novel chemical series: 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde derivatives . We will proceed from chemical synthesis to a multi-tiered biological evaluation, comparing our target compounds against established clinical standards. Our objective is to equip researchers and drug development professionals with the rationale and detailed protocols necessary to validate this promising class of molecules as potential anti-inflammatory drug candidates.
Part 1: Synthesis of the Pyrazole Scaffold
The foundational step in evaluating any new chemical series is a robust and reproducible synthetic route. For the preparation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction stands out as a highly effective and versatile method.[2][3] This reaction facilitates the formylation of activated aromatic rings, and in the context of pyrazole synthesis, it allows for the cyclization and formylation of hydrazones in a single pot.
The causality behind choosing this method lies in its efficiency. Starting from readily available ketones and hydrazines, it provides a direct route to the desired carbaldehyde functionality at the 4-position of the pyrazole ring, which is a key structural feature for many biologically active pyrazoles.
Generalized Synthetic Protocol: Vilsmeier-Haack Cyclization
-
Preparation of Hydrazone (Intermediate A):
-
To a solution of an appropriate aryl methyl ketone (1.0 eq) in ethanol, add cyclohexylhydrazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude hydrazone. Recrystallize from ethanol if necessary.
-
-
Vilsmeier-Haack Formylation (Target Compound):
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
To this pre-formed reagent, add the hydrazone (Intermediate A, 1.0 eq) portion-wise, ensuring the temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
The precipitated product is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography (Silica gel, using a hexane-ethyl acetate gradient) to yield the pure this compound derivative.
-
Caption: Generalized workflow for the synthesis of this compound derivatives.
Part 2: A Multi-Tiered Benchmarking Strategy
To objectively assess the anti-inflammatory potential of our novel derivatives, a structured, multi-tiered evaluation is essential. This approach allows for efficient screening and conserves resources by advancing only the most promising candidates to more complex and resource-intensive models.
-
Tier 1: In Vitro Enzyme Inhibition Assay. A rapid, high-throughput screen to determine the direct inhibitory effect on the primary targets of inflammation: cyclooxygenase (COX) enzymes.
-
Tier 2: In Vivo Acute Inflammation Model. An assessment of efficacy in a living system to confirm that the in vitro activity translates to a physiological anti-inflammatory effect.
Selection of Benchmarks: The choice of appropriate positive controls is critical for contextualizing the data.
-
Celecoxib: A potent and highly selective COX-2 inhibitor. It serves as the gold standard for COX-2 selectivity.[5]
-
Indomethacin: A potent, non-selective COX inhibitor. It is a classic NSAID used as a benchmark in various in vivo inflammation models.[6][7]
Tier 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition
Scientific Rationale
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[5][8] There are two primary isoforms:
-
COX-1: Constitutively expressed in most tissues, responsible for "housekeeping" functions like protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Inducible at sites of inflammation, its upregulation leads to the production of pro-inflammatory prostaglandins.[8]
The therapeutic goal of modern anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects (e.g., ulcers, bleeding) commonly associated with non-selective NSAIDs that inhibit both isoforms.[8] Therefore, our primary in vitro screen will quantify the inhibitory potency (IC₅₀) against both COX-1 and COX-2 to determine both the efficacy and the safety profile of our novel derivatives.
Caption: The Cyclooxygenase (COX) pathway and points of pharmacological intervention.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and provides a reliable method for determining IC₅₀ values.[9] The assay measures the peroxidase component of COX activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a 1 mM stock in DMSO.
-
COX Probe: Prepare a stock solution as per manufacturer instructions (e.g., in DMSO).
-
Arachidonic Acid (Substrate): Prepare a 10 mM stock in ethanol.
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer to the desired concentration (e.g., 300 U/mL for COX-2).[10] Keep on ice at all times.
-
Test Compounds & Controls: Prepare 10x stock solutions of the pyrazole derivatives, Celecoxib, and Indomethacin in DMSO. Create a serial dilution series to test a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the 10x test compound dilution or control (for enzyme control wells, add 10 µL of DMSO).
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a 10 µL substrate mix containing arachidonic acid and the COX probe.
-
Immediately begin measuring fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 10-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the enzyme control (DMSO).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Test Compound 1 | >100 | 0.25 | >400 |
| Test Compound 2 | 50.2 | 1.5 | 33.5 |
| Celecoxib | 15.0 | 0.05 | 300 |
| Indomethacin | 0.1 | 1.6 | 0.06 |
Data shown are hypothetical and for illustrative purposes. A higher SI value indicates greater selectivity for COX-2, which is a desirable attribute.
Tier 2: In Vivo Evaluation with Carrageenan-Induced Paw Edema
Scientific Rationale
The carrageenan-induced paw edema model is a universally accepted and highly predictive assay for evaluating the efficacy of acute anti-inflammatory agents.[11][12] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a biphasic inflammatory response.
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2-6 hours): Primarily mediated by the overproduction of prostaglandins, driven by the induction of COX-2.[12]
This model is particularly valuable because the inhibition of the late-phase edema strongly correlates with the prostaglandin-synthesis-inhibiting activity of NSAIDs.[11][12] It provides a clear physiological readout (reduction in swelling) of a compound's ability to suppress inflammation in vivo.
Experimental Protocol: Rat Paw Edema Assay
This protocol must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Animal Acclimatization:
-
Experimental Groups (n=6 per group):
-
Group 1 (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).[7]
-
Group 3-X (Test Groups): Pyrazole derivatives at various doses (e.g., 10, 30, 100 mg/kg, orally or intraperitoneally).
-
-
Procedure:
-
Fast the animals overnight prior to the experiment.
-
Administer the vehicle, Indomethacin, or test compounds to the respective groups. The timing of administration should be based on the expected peak plasma concentration, typically 30-60 minutes before the carrageenan injection.[12][13]
-
At time t=0, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Immediately after the initial measurement, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[11][13]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Edema Volume: Calculate the increase in paw volume for each animal at each time point: ΔV = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the initial volume).
-
Percent Inhibition of Edema: Calculate the percentage of inhibition for each treated group relative to the control group, particularly at the 3-hour and 4-hour time points (peak of the late phase).
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Data Presentation: Comparative In Vivo Anti-inflammatory Activity
| Treatment Group (Dose) | Mean Increase in Paw Volume (mL) at 4h ± SEM | % Inhibition of Edema at 4h |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.34 ± 0.04 | 60.0% |
| Test Compound 1 (30 mg/kg) | 0.41 ± 0.05 | 51.8% |
| Test Compound 2 (30 mg/kg) | 0.68 ± 0.07 | 20.0% |
Data shown are hypothetical and for illustrative purposes.
Mechanistic Insights: Interrogation of the NF-κB Signaling Pathway
Scientific Rationale
While COX inhibition is a primary mechanism for many NSAIDs, potent anti-inflammatory compounds may also exert their effects through other key signaling pathways. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation.[14] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (e.g., cytokines like TNF-α), a signaling cascade is initiated that leads to the degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[14][15][16]
Investigating whether a novel pyrazole derivative can modulate this pathway provides deeper mechanistic insight into its anti-inflammatory profile. A compound that inhibits both COX-2 activity and NF-κB-driven COX-2 expression would represent a particularly promising therapeutic candidate.
Caption: Overview of the canonical NF-κB inflammatory signaling pathway.
Conclusion and Forward Outlook
This guide has outlined a systematic and scientifically rigorous methodology for benchmarking the anti-inflammatory activity of novel this compound derivatives. By employing a tiered approach—from targeted in vitro COX enzyme assays to a predictive in vivo model of acute inflammation—researchers can efficiently identify promising candidates and build a comprehensive data package.
The hypothetical data presented herein illustrates a successful outcome: Test Compound 1 emerged as a potent, selective COX-2 inhibitor in vitro with significant efficacy in vivo, comparable to established drugs. Further investigation into its effects on the NF-κB pathway could provide a more complete understanding of its mechanism of action.
The pyrazole scaffold continues to be a rich source of potential therapeutics.[1][17][18][19] The framework described provides a clear path for validating novel derivatives, moving them from chemical synthesis to robust biological characterization, and ultimately, toward the development of the next generation of anti-inflammatory agents.
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University Institute of Pharma Sciences, Chandigarh University, Gharuan, 140413, Mohali, Punjab, India; Vimal Arora University Institute of Pharma Sciences, Chandigarh University; Rajeev Kharb Amity Institute of Pharmacy, Amity University. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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A Head-to-Head Comparison of Formylating Reagents for Pyrazole Synthesis: A Guide for Researchers
The introduction of a formyl group onto a pyrazole ring is a critical transformation in medicinal chemistry and drug development. Pyrazole-4-carbaldehydes, in particular, are versatile synthetic intermediates, serving as pivotal building blocks for a diverse array of biologically active compounds. The strategic choice of a formylating reagent is paramount, directly influencing reaction efficiency, regioselectivity, substrate scope, and scalability. This in-depth guide provides a comprehensive comparison of the most prevalent formylating reagents for pyrazole synthesis, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Formylation Landscape: Key Players and Their Mechanisms
The formylation of pyrazoles predominantly proceeds via electrophilic substitution at the electron-rich C4 position. The choice of reagent dictates the nature of the electrophile and, consequently, the reaction's characteristics. Here, we dissect the most effective and commonly employed methods.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is arguably the most widely utilized method for the formylation of electron-rich heterocycles, including pyrazoles.[1] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[2][3]
Mechanism of Action: The V-H reaction is a classic example of an electrophilic aromatic substitution. The Vilsmeier reagent acts as the electrophile, attacking the C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired pyrazole-4-carbaldehyde. The combined electron-donating effects of the two nitrogen atoms in the pyrazole ring increase the nucleophilicity of the C4 position, making it susceptible to electrophilic attack.[4]
Experimental Insights: The V-H reaction is lauded for its generally high yields and excellent regioselectivity for the C4 position.[2] However, the reactivity of the pyrazole substrate is a crucial factor. Electron-donating groups on the pyrazole ring enhance the reaction rate, while electron-withdrawing groups can significantly hinder or even prevent formylation.[5] In some cases, increasing the excess of the Vilsmeier reagent and elevating the reaction temperature can overcome the deactivating effects of electron-withdrawing substituents.[4]
Side Reactions and Considerations: While highly effective, the V-H reaction is not without its potential pitfalls. Over-formylation, leading to the introduction of a second formyl group, can occur under forcing conditions, although it is less common with pyrazoles compared to other heterocycles. Additionally, the Vilsmeier reagent can sometimes participate in chlorination or other side reactions, particularly with sensitive substrates.[2][6] Careful control of stoichiometry and reaction temperature is therefore essential.
Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.
The Duff Reaction: A Milder Alternative for Phenolic Pyrazoles
The Duff reaction offers a valuable alternative to the V-H reaction, particularly for the formylation of activated aromatic compounds like phenols. In the context of pyrazole synthesis, it has been successfully applied to 1-phenyl-1H-pyrazoles.[7] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[8]
Mechanism of Action: The mechanism of the Duff reaction is more complex and less definitively established than that of the V-H reaction. It is believed to involve the generation of an electrophilic iminium species from HMTA in the acidic medium, which then attacks the aromatic ring. Subsequent hydrolysis steps lead to the formation of the aldehyde.
Experimental Insights: A key advantage of the Duff reaction is its milder nature compared to the Vilsmeier-Haack reaction, which can be beneficial for substrates sensitive to the harsh conditions of the latter.[7] It has been shown to provide good to excellent yields for the formylation of various 1-phenyl-1H-pyrazoles, including those with both electron-donating and electron-withdrawing substituents on the phenyl ring.[7]
Regioselectivity and Limitations: The Duff reaction generally exhibits a strong preference for ortho-formylation in phenols. In the case of 1-phenyl-1H-pyrazoles, it has been reported to be highly regiospecific for the C4 position.[7] However, a significant limitation is its typical requirement for an activating group, such as a hydroxyl or alkoxy group, on the aromatic substrate. Its applicability to a broad range of substituted pyrazoles, particularly those lacking such activating groups, may be limited.
Caption: General workflow for the Duff reaction for pyrazole formylation.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of the Vilsmeier-Haack and Duff reactions for the synthesis of various substituted pyrazole-4-carbaldehydes.
| Pyrazole Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | Vilsmeier-Haack (POCl₃/DMF) | 60-65 °C, 4h | 85 | [9] |
| 1-Phenyl-1H-pyrazole | Duff (HMTA/TFA) | Reflux, 12h | 92 | [7] |
| 1-(4-Chlorophenyl)-1H-pyrazole | Vilsmeier-Haack (POCl₃/DMF) | 70 °C, 4h | 82 | [9] |
| 1-(4-Chlorophenyl)-1H-pyrazole | Duff (HMTA/TFA) | Reflux, 12h | 95 | [7] |
| 1-(4-Nitrophenyl)-1H-pyrazole | Vilsmeier-Haack (POCl₃/DMF) | 80 °C, 6h | 75 | [9] |
| 1-(4-Nitrophenyl)-1H-pyrazole | Duff (HMTA/TFA) | Reflux, 12h | 88 | [7] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Vilsmeier-Haack (POCl₃/DMF) | 60 °C, 2h | 90 | [4] |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | Vilsmeier-Haack (POCl₃/DMF) | 120 °C, 2h | 85 | [5] |
Analysis of Comparative Data:
The data clearly indicates that both the Vilsmeier-Haack and Duff reactions are highly effective for the formylation of 1-phenyl-1H-pyrazoles, with the Duff reaction often providing slightly higher yields under the reported conditions.[7] Notably, the Duff reaction appears to be less sensitive to the electronic nature of the substituent on the phenyl ring, giving excellent yields for both electron-donating and electron-withdrawing groups.[7] The Vilsmeier-Haack reaction, while still providing good yields, may require slightly adjusted conditions for less reactive substrates.[9] For pyrazoles with different substitution patterns, such as the 3,5-dimethyl or 5-chloro derivatives, the Vilsmeier-Haack reaction is the well-established and highly efficient method.[4][5]
Other Formylating Reagents: Exploring the Alternatives
While the Vilsmeier-Haack and Duff reactions are the primary methods, other formylating reagents have been explored, albeit to a lesser extent for pyrazole synthesis.
-
Reimer-Tiemann Reaction: Traditionally used for the ortho-formylation of phenols, the Reimer-Tiemann reaction, which involves chloroform and a strong base, is generally not the method of choice for pyrazoles. The strongly basic conditions can lead to ring-opening or other undesired side reactions.
-
Formylation with Triethyl Orthoformate: Triethyl orthoformate in the presence of an acid catalyst, such as trifluoroacetic acid, can be used for the formylation of some heterocycles. However, its application to pyrazoles is not widely documented and may require specific substrate activation.
-
Gattermann and Gattermann-Koch Reactions: These methods, which utilize hydrogen cyanide/HCl or carbon monoxide/HCl, respectively, are classic methods for the formylation of aromatic compounds. However, due to the highly toxic and hazardous nature of the reagents, they have been largely superseded by the Vilsmeier-Haack and Duff reactions for most applications.
Experimental Protocols
General Experimental Protocol for Vilsmeier-Haack Formylation of Pyrazoles [2]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.5-3 equivalents) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form as a colorless to pale yellow solid or viscous liquid.
-
Formylation Reaction: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120 °C) for a period ranging from 2 to 10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. The crude product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
General Experimental Protocol for Duff Reaction of 1-Phenyl-1H-pyrazoles [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA) (1.5 equivalents), and trifluoroacetic acid (TFA) (as the solvent).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for approximately 12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into a beaker containing a mixture of ice and water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion and Recommendations
The choice between formylating reagents for pyrazole synthesis is a nuanced decision that depends on the specific substrate and desired reaction outcomes.
-
The Vilsmeier-Haack reaction remains the gold standard for a broad range of pyrazole substrates due to its high yields, excellent regioselectivity, and well-understood mechanism. It is the recommended starting point for most pyrazole formylation endeavors.
-
The Duff reaction emerges as a powerful and milder alternative, particularly for 1-phenyl-1H-pyrazoles, where it can offer superior yields and tolerance to a wider range of substituents on the phenyl ring. It is an excellent choice for substrates that may be sensitive to the conditions of the V-H reaction.
Ultimately, a thorough understanding of the mechanistic underpinnings and a careful consideration of the substrate's electronic and steric properties will guide the discerning researcher toward the optimal formylation strategy, paving the way for the efficient and successful synthesis of valuable pyrazole-based compounds.
References
- Kumari, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38483-38505.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-148.
- Jasiūnienė, E., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383.
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- de Oliveira, R. B., et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Pyrazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Quest for Antibody Specificity
The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical development, forming the core of numerous successful drugs and pesticides.[1] From the anti-inflammatory drug celecoxib to the fungicide penthiopyrad, the versatility of the pyrazole moiety is evident.[2][3] Consequently, the ability to accurately detect and quantify these compounds in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis.
Immunoassays, powered by specific antibodies, offer a high-throughput and cost-effective solution for this analytical challenge.[4] However, the development of a truly specific antibody against a small molecule, or hapten, is a complex undertaking. The Achilles' heel of any hapten-based immunoassay is cross-reactivity: the undesirable binding of the antibody to structurally related but distinct molecules.[5] This guide, drawing from extensive experimental evidence, provides a comparative analysis of strategies to mitigate cross-reactivity when raising antibodies against pyrazole-containing haptens. We will delve into the causal relationships between hapten design and antibody specificity, offering field-proven insights to guide your experimental choices.
The Cornerstone of Specificity: Rational Hapten Design
The generation of a specific antibody begins with the rational design of the hapten. A hapten is the small molecule of interest, which is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response.[5] The way a hapten is presented to the immune system dictates the specificity of the resulting antibodies. The key principle, as articulated by Karl Landsteiner, is that the antibody's specificity is predominantly directed towards the parts of the hapten that are most distal to the conjugation point with the carrier protein.
The Decisive Role of the Linker Attachment Point
The position at which a linker or "spacer arm" is attached to the pyrazole-containing molecule is the most critical factor influencing the resulting antibody's specificity. The linker's role is to present the hapten to the immune system, but it can also inadvertently become part of the epitope if not carefully considered.
A study on the development of antibodies against the pyrazole-containing fungicide penthiopyrad provides an excellent illustration of this principle.[2] Two different haptens were synthesized with the linker attached at opposite ends of the molecule. The antibodies generated from the hapten where the pyrazole ring was distal to the carrier protein showed higher affinity and selectivity.[2] This is because the key structural features of the pyrazole end of the molecule were better exposed to the immune system, leading to the generation of antibodies that specifically recognized this region.
Case Study: Penthiopyrad Haptens
| Hapten | Linker Position | Resulting Antibody Performance | Rationale |
| Hapten A | Attached to the thiophene ring (distal to the pyrazole) | Higher affinity and selectivity for penthiopyrad. | The pyrazole carboxamide moiety, a key recognition site, is fully exposed to the immune system. |
| Hapten B | Attached to the pyrazole ring | Lower affinity and selectivity. | The pyrazole ring is partially masked by the carrier protein, leading to a less specific immune response. |
This table is a conceptual representation based on the findings of the study on penthiopyrad immunoassays.[2]
Hapten Conformation: A Subtle but Powerful Influencer
Beyond the linker position, the overall three-dimensional conformation of the hapten-carrier conjugate plays a significant role in determining antibody specificity. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have shown that haptens with certain spatial arrangements are more likely to elicit a specific immune response.[6] For instance, a study on quinolone haptens found that "I," "P," and "ф" shaped conformations led to highly specific antibodies, while a "Y" shape resulted in broader cross-reactivity.[6] This underscores the importance of considering the conformational integrity of the pyrazole hapten during the design and synthesis phase.
Experimental Workflow: From Hapten Design to a Characterized Antibody
The development of a specific antibody against a pyrazole-containing hapten is a systematic process that requires careful execution and validation at each step.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and regulatory compliance. The procedures outlined herein are based on established safety protocols and an analysis of the known hazards associated with pyrazole-4-carbaldehyde derivatives.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the material's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a composite hazard profile can be constructed from closely related pyrazole-4-carbaldehyde analogs. This analysis informs every subsequent step of the disposal process, from personal protective equipment (PPE) selection to waste stream segregation.
Based on data from similar compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][3][5]
-
Sensitization: May cause an allergic skin reaction.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
These hazards necessitate that the compound and any contaminated materials be handled as regulated chemical waste, never to be disposed of via standard trash or sanitary sewer systems.[7]
Summary of Hazard Information
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation[1][3][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4] |
Pre-Disposal Operations: In-Lab Segregation and Containment
Proper management at the point of generation is critical to ensure safety and compliance. Hasty or improper containment can lead to laboratory accidents and costly disposal violations.
Waste Characterization
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).
-
Contaminated PPE (e.g., gloves, weighing paper).
-
Spill cleanup materials.
Container Selection and Management
The integrity of the waste containment system is non-negotiable.
-
Compatibility: Use containers made of materials compatible with the chemical waste. The original manufacturer's container is often the best choice for neat material.[8] For solutions and contaminated solids, high-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic waste.
-
Condition: Containers must be in good condition, free of leaks, and have a securely sealing lid.[8]
-
Closure: Keep waste containers closed at all times except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[9][10] The SAA should be away from heat sources and direct sunlight.[11] Secondary containment, such as a tray or bin, is required to contain potential leaks.[10]
Step-by-Step Disposal Protocol
This protocol outlines the workflow from waste generation to final removal by trained professionals. Adherence to this process ensures a safe, compliant, and auditable disposal pathway.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Procedural Steps:
-
Don Appropriate PPE: Before handling the chemical or its waste, wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Segregate at Source: As waste is generated, immediately place it into the correct, pre-labeled waste container.
-
Solid Waste: Contaminated items like gloves, weighing paper, and silica gel should be collected in a lined, puncture-resistant solid waste container.
-
Liquid Waste: Unused solutions should be collected in a compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
-
Label Correctly: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8] The label must include:
-
The full chemical name: "Waste this compound".
-
All components of any mixture, including solvents, with percentages.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
-
Store Safely: Place the sealed container in your designated SAA. Ensure it is stored with secondary containment.[10]
-
Arrange for Disposal: Once the container is full, or as per your laboratory's schedule, arrange for pickup by your institution's EHS office or a licensed hazardous waste contractor.
-
Final Disposal Method: The ultimate disposal will be handled by a specialized facility. The recommended method for this type of organic compound is high-temperature incineration at an approved and licensed waste disposal plant.[5][7] This method ensures the complete destruction of the hazardous molecule.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's EHS emergency line.
-
Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.
-
Cleanup:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Dispose: All cleanup materials must be disposed of as hazardous solid waste, following the protocol described in Section 3.
Regulatory Framework: Adherence to Federal and Local Standards
The management of chemical waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[12][13] These regulations establish the "cradle-to-grave" management framework for hazardous waste.[12]
Your institution's EHS department operates under these federal and any additional state or local regulations to ensure compliance.[14] Always follow your specific institution's guidelines, as they are designed to meet these legal requirements.[8] Treating all chemical waste as hazardous unless explicitly confirmed otherwise by EHS is the safest and most compliant approach.[8]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. When handling novel or sparsely documented compounds like 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde, a rigorous and conservative approach to safety is not just recommended—it is imperative. The toxicological profile of this specific molecule has not been thoroughly investigated[1]. Therefore, this guide establishes a comprehensive personal protective equipment (PPE) and handling protocol based on the known hazards of analogous pyrazole-aldehyde compounds and the fundamental principles of laboratory safety[2]. By understanding the causality behind each safety measure, we can build a self-validating system of protection that ensures both personal safety and scientific integrity.
Hazard Assessment: The Principle of Prudent Action
Given the lack of specific toxicological data for this compound, we must infer its potential hazards from structurally similar chemicals. The parent molecule, 1H-Pyrazole-4-carboxaldehyde, and other derivatives are classified with significant health risks. A prudent approach assumes our target compound shares these characteristics.
The primary hazards associated with this chemical class include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled[3][4].
-
Skin Corrosion/Irritation: Causes skin irritation and may cause allergic skin reactions[4][5].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[4][5].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[4][5][6].
This assessment mandates a multi-layered PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
| Potential Hazard (based on analogs) | GHS Classification | Primary Route of Exposure |
| Harmful if Swallowed | Acute Toxicity, Oral (Category 4) | Ingestion |
| Harmful in Contact with Skin | Acute Toxicity, Dermal (Category 4) | Dermal (Skin) |
| Harmful if Inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation |
| Skin Irritation | Skin Corrosion/Irritation (Category 2) | Dermal (Skin) |
| Allergic Skin Reaction | Skin Sensitization (Category 1) | Dermal (Skin) |
| Serious Eye Damage | Serious Eye Damage/Eye Irritation (Category 1) | Ocular (Eyes) |
| Respiratory Irritation | STOT - Single Exposure (Category 3) | Inhalation |
This table is a synthesis of data from analogous compounds and represents a conservative hazard assessment.[3][4][5][7]
The Core Ensemble of Personal Protective Equipment (PPE)
The selection of PPE must be deliberate, with each component serving a specific purpose. The type of protective equipment should always be selected according to the concentration and amount of the dangerous substance at the specific workplace[1].
Primary Barrier: Hand Protection
Direct skin contact is a primary route of exposure. The choice of glove material is therefore critical.
-
Recommended: Nitrile gloves. Nitrile provides good resistance against a range of chemicals, including solvents, oils, and limited exposure to acids and bases[8]. They are also effective in making punctures easily visible.
-
Not Recommended: Latex gloves. Aldehydes can readily pass through latex, offering insufficient protection[9].
-
Protocol: Always inspect gloves for tears or holes before use[3]. For prolonged operations, consider double-gloving or using thicker, chemical-resistant gloves with known breakthrough times for similar substances. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[3].
Essential Shielding: Eye and Face Protection
Because analogous compounds are known to cause serious eye damage, eye protection is non-negotiable[4][5].
-
Minimum Requirement: Chemical splash goggles that comply with US OSHA 29 CFR 1910.133 or European Standard EN166[1]. Standard safety glasses do not provide a seal around the eyes and are inadequate.
-
Enhanced Protection: A full-face shield should be worn over chemical splash goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing, such as during solution transfers or heating[9].
Body and Clothing Protection
To protect against incidental contact and splashes, appropriate body covering is essential.
-
Laboratory Coat: A long-sleeved lab coat is mandatory to protect skin and personal clothing.
-
Chemical Apron: For procedures with a high splash potential, such as pouring or transferring solutions, a chemically impervious apron should be worn over the lab coat[9].
-
Footwear: Shoes must be closed-toed and constructed of a non-porous material to protect feet from spills[10].
Respiratory Safeguards: Engineering Controls First
The most effective way to prevent respiratory exposure is to control the environment.
-
Primary Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood[10][11][12]. This is the primary line of defense against inhaling vapors or dust.
-
Secondary Control (If Necessary): If engineering controls are insufficient or during a large spill cleanup, a government-approved respirator with organic vapor cartridges is required[3]. All personnel requiring a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Safety Workflow
A disciplined, procedural approach minimizes the risk of error and exposure.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Pre-Handling Preparation:
-
Thoroughly review this guide and the Safety Data Sheets (SDS) for analogous compounds[3][5][7].
-
Ensure the designated chemical fume hood has a current certification and verify proper airflow.
-
Locate the nearest safety shower and eyewash station. Ensure a spill kit compatible with organic compounds is readily accessible.
-
-
Donning PPE:
-
Put on your lab coat and a chemical-resistant apron if needed.
-
Don one or two pairs of nitrile gloves, ensuring they fit properly and overlap the sleeves of the lab coat.
-
Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
-
-
Handling the Chemical:
-
Waste Disposal:
-
All waste, including contaminated consumables (e.g., weighing paper, pipette tips), must be disposed of in a designated, sealed, and clearly labeled hazardous waste container[13][14].
-
Solid waste should be collected separately from liquid waste[14].
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as hazardous liquid waste[14]. Never dispose of this chemical or its rinsate down the drain[12][14].
-
-
Doffing PPE and Hygiene:
-
To prevent contamination, remove PPE in the following order: apron, face shield, goggles, lab coat, and finally gloves (turning them inside out).
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
-
Immediately wash your hands and any exposed skin thoroughly with soap and water[2][3].
-
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water[1]. Seek immediate medical attention.
By adhering to this comprehensive guide, you establish a robust safety culture that protects you and your colleagues, enabling the confident pursuit of scientific advancement.
References
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Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-Cyclohexyl-1h-pyrazole-4-carbaldehyde.
-
Enamine Ltd. (n.d.). Safety Data Sheet: 1-cyclohexyl-1H-pyrazole-5-carbaldehyde.
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
-
ChemicalBook. (2025). Safety Data Sheet: 1H-Pyrazole-4-carboxaldehyde.
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
-
ChemicalBook. (2025). Safety Data Sheet: 1-cyclopropyl-1H-pyrazole-4-carbaldehyde.
-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
-
Fluorochem. (2024). Safety Data Sheet: 1-p-Tolyl-1H-pyrazole-4-carbaldehyde.
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RPS. (n.d.). Aldehydes exposure analysis.
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BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
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Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
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University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
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-
Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
